DL-alpha-Tocopherol-13C3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H50O2 |
|---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
2-methyl-5,7,8-tri((113C)methyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/i5+1,6+1,7+1 |
InChI Key |
GVJHHUAWPYXKBD-SVFBATFISA-N |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C(=C(C(=C2[13CH3])O)[13CH3])[13CH3])C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Applications of DL-alpha-Tocopherol-13C3
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, metabolic pathways, and experimental applications of DL-alpha-Tocopherol-13C3. As a stable isotope-labeled (SIL) analog of synthetic vitamin E, this compound is an invaluable tool in metabolic research, pharmacokinetics, and drug development, serving as a tracer and an internal standard for precise quantification.
Core Chemical and Physical Properties
This compound is the ¹³C-labeled form of DL-alpha-Tocopherol, the synthetic, racemic version of vitamin E.[1] The incorporation of three heavy carbon isotopes allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry without altering its chemical behavior. This makes it the gold standard for quantifying the concentration of endogenous metabolites within complex biological samples.
Quantitative data for both the labeled compound and its unlabeled analog are summarized below for direct comparison.
Table 1: Key Chemical Properties
| Property | This compound | DL-alpha-Tocopherol (Unlabeled) |
| Molecular Formula | C₂₆¹³C₃H₅₀O₂[1] | C₂₉H₅₀O₂[2][3][4] |
| Molecular Weight | 433.68 g/mol [1][5] | 430.71 g/mol [2][3][4] |
| CAS Number | Not consistently available | 10191-41-0[3][4][6][7] |
| Appearance | Clear, colorless to yellowish-brown, viscous, oily liquid.[6][8] | Clear, colorless to yellowish-brown, viscous, oily liquid.[9][6][8][10] |
| Isotopic Purity | ≥99% for ¹³C₃[11] | N/A |
| Chemical Purity | Typically ≥96%[4][12][11][13] | Typically ≥95-97%[7][8] |
| Storage & Stability | Store at -20°C, protected from light.[14][15] Oxidizes and darkens on exposure to air and light.[9][10] | Store at 4°C or -20°C, protected from light.[7][14] Oxidizes and darkens on exposure to air and light.[9][10] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Insoluble / Practically Insoluble | [3][6][10][16][17] |
| Ethanol | Miscible / Freely Soluble | [3][6][7][17] |
| Acetone | Miscible | [3][6][17] |
| Chloroform | Miscible | [3][6][17] |
| Ether | Miscible | [3][6][16] |
| DMSO | Miscible | [7] |
| Vegetable Oils | Miscible | [3][6][16] |
| Aqueous Buffers | Sparingly Soluble (requires pre-dissolution in an organic solvent like ethanol) | [7] |
Mechanism of Action and Metabolism
The biological and chemical activities of this compound are identical to those of unlabeled α-tocopherol. Its primary functions are rooted in its potent antioxidant capabilities and its subsequent metabolism in the liver.
Antioxidant Activity
Alpha-tocopherol is the most potent lipid-soluble antioxidant in nature.[18][19] It resides within cell membranes, where it protects polyunsaturated fatty acids from oxidative damage.[3][20][21] The phenolic hydroxyl group on its chromanol ring can donate a hydrogen atom to reduce lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[2][3] The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants, most notably Vitamin C.[3][22]
Caption: The antioxidant cycle of α-tocopherol.
Metabolic Pathway
While α-tocopherol is preferentially retained in the body, other forms of vitamin E are more readily metabolized and excreted.[23] The primary site of tocopherol metabolism is the liver. The process is initiated by cytochrome P450-mediated ω-hydroxylation of the phytyl tail, a reaction catalyzed by the enzyme CYP4F2.[23] This is followed by successive rounds of β-oxidation, which shortens the side chain to produce intermediate carboxychromanols and the terminal, water-soluble metabolite, carboxyethyl-hydroxychroman (CEHC), which is then excreted in the urine.[23]
Caption: The major metabolic pathway of α-tocopherol in the liver.
Experimental Protocols and Applications
The primary application of this compound is in tracer studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of vitamin E.[1] It is essential for determining bioavailability and understanding biokinetics in various physiological and pathological states.[24]
General Experimental Workflow for a Tracer Study
Tracer studies using SIL compounds like this compound follow a standardized workflow. The protocol allows for the precise measurement of the labeled compound against the background of its unlabeled, endogenous analog. Deuterated forms of tocopherol have been successfully used in such studies.[22][24][25][26]
Caption: A generalized workflow for a biokinetics study using this compound.
Protocol: Preparation of Stock Solutions
Proper preparation of stock solutions is critical for experimental accuracy. Due to its insolubility in water and susceptibility to oxidation, specific handling procedures are required.
Materials:
-
This compound (neat oil)
-
Anhydrous ethanol or DMSO (GC or HPLC grade)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Calibrated micropipettes
Methodology:
-
Inert Atmosphere: Before opening the vial of this compound, gently purge the workspace and the destination vial with an inert gas to displace oxygen and minimize oxidation.
-
Solvent Addition: Based on the desired final concentration, calculate the required volume of solvent. Using a calibrated micropipette, add the appropriate volume of anhydrous ethanol or DMSO to the vial containing the neat oil. For example, to prepare a 10 mg/mL stock solution from 5 mg of the compound, add 500 µL of solvent.
-
Dissolution: Cap the vial tightly and vortex gently until the oil is completely dissolved. The resulting solution should be clear and colorless to pale yellow.[17]
-
Aqueous Dilutions (If Required): For experiments requiring aqueous buffers, this primary stock solution must be used for further dilution. To create a working solution, dilute the ethanol-based stock into the aqueous buffer of choice. Note that solubility is limited (approximately 0.5 mg/mL in a 1:1 ethanol:PBS solution), and aqueous solutions should be prepared fresh and not stored for more than one day.[7]
-
Storage: Aliquot the primary stock solution into smaller amber vials under an inert gas atmosphere. Store tightly sealed at -20°C or -80°C, protected from light.[14] Stock solutions in organic solvents are stable for several months under these conditions.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α-Tocopherol - Wikipedia [en.wikipedia.org]
- 3. DL ALPHA TOCOPHEROL - Ataman Kimya [atamanchemicals.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DL-α-Tocopherol | 10191-41-0 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. DL-alpha-Tocopherol, 97+% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. DL-alpha-Tocopherol | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. VITAMIN E (ALPHA-TOCOPHEROL) (13C3, 99%) CHEMICAL PURITY 96% | Eurisotop [eurisotop.com]
- 12. VITAMIN E (ALPHA-TOCOPHEROL) (13C3, 99%) CHEMICAL PURITY 96% | Eurisotop [eurisotop.com]
- 13. DL-α-Tocopherol, 250 g, CAS No. 10191-41-0 | Vitamine | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Vitamin E (α-tocopherol) (5-methyl-Dâ, 7-methyl-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9126-0.005 [isotope.com]
- 16. DL-α-Tocopherol CAS#: 10191-41-0 [m.chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mpbio.com [mpbio.com]
- 21. mdpi.com [mdpi.com]
- 22. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 23. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application of deuterated alpha-tocopherols to the biokinetics and bioavailability of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Vitamin E study reveals 'remarkable' new insight - VITAE NATURALS [vitaenaturals.com]
- 26. rem.bioscientifica.com [rem.bioscientifica.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DL-alpha-Tocopherol-13C3
This compound is the stable isotope-labeled form of DL-alpha-Tocopherol, which is a synthetic variant of Vitamin E.[1] The incorporation of three Carbon-13 (¹³C) atoms into the molecule makes it an ideal internal standard for use in mass spectrometry-based quantitative analyses. Its chemical behavior is nearly identical to the unlabeled endogenous compound, but its increased mass allows it to be distinguished by the mass spectrometer. This property is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision in quantification.[2]
The unlabeled parent compound, DL-alpha-Tocopherol, is a potent, fat-soluble antioxidant that protects cell membranes from oxidative damage by scavenging lipid peroxyl radicals.[3][4][5] It is a synthetic mixture of all eight possible stereoisomers of alpha-tocopherol.[6][7] While naturally occurring Vitamin E is primarily the RRR-α-tocopherol isomer, the synthetic DL-form is widely used in supplements and for the fortification of foods.[3][6]
Physicochemical and Spectroscopic Data
The fundamental properties of DL-alpha-Tocopherol and its ¹³C₃ isotopologue are summarized below. This data is essential for method development in analytical chemistry and for understanding its behavior in various experimental systems.
| Property | Value |
| Compound Name | This compound |
| Parent Compound | DL-alpha-Tocopherol, (±)-α-Tocopherol |
| Synonyms | Vitamin E (¹³C₃) |
| Molecular Formula | C₂₆¹³C₃H₅₀O₂ |
| Molecular Weight | ~433.73 g/mol (Varies based on position of labels) |
| Parent MW | 430.71 g/mol [3][8][9] |
| Parent CAS Number | 10191-41-0[3][8] |
| Appearance | Clear, slightly yellow to amber, viscous oil[8][10] |
| Solubility | Insoluble in water; Soluble in fats, acetone, alcohol, chloroform, ether, and vegetable oils.[3][4][9] |
| Density | ~0.950 g/mL at 20-25 °C[3][9] |
| Boiling Point | 200-220 °C at 0.1 mmHg[9] |
| Refractive Index | 1.503 - 1.507 at 20 °C[8][9] |
| Storage Conditions | Store at 2-8 °C, protected from light and air.[8][9] |
Core Mechanism of Action: Antioxidant Activity
Alpha-tocopherol is a critical component of the cellular defense against oxidative stress. As a chain-breaking antioxidant, it is integrated into cell membranes where it effectively neutralizes lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation and protecting the integrity of the membrane.[3][4] The phenolic hydroxyl group on the chromanol ring is responsible for this activity, as it can donate a hydrogen atom to a radical, quenching its reactivity.[3][7]
Experimental Protocols
The synthesis of the parent compound, DL-alpha-Tocopherol, is typically achieved through the acid-catalyzed condensation of 2,3,5-trimethylhydroquinone (TMHQ) with either phytol or, more commonly, isophytol.[11][12] The specific introduction of ¹³C atoms is a specialized process involving ¹³C-labeled precursors, but the core reaction follows this general pathway.
Methodology:
-
Reaction Setup: 2,3,5-trimethylhydroquinone (TMHQ) is dissolved in a suitable solvent, such as γ-butyrolactone or another non-polar solvent like heptane, in a reaction vessel.[12]
-
Catalyst Addition: An acid catalyst is added to the mixture. A combination of orthoboric acid and a dicarboxylic acid (e.g., oxalic acid, tartaric acid) has been shown to be effective.[11][12]
-
Reactant Addition: The solution is heated to an elevated temperature (e.g., 140-150 °C). A solution of isophytol in a non-polar solvent (e.g., heptane) is then added dropwise to the heated TMHQ solution.[12]
-
Reaction & Water Removal: The condensation reaction proceeds, producing water as a byproduct. The water is continuously removed via azeotropic distillation with the solvent (e.g., heptane) to drive the reaction to completion.[12]
-
Extraction: After the reaction is complete, the mixture is cooled. The product is extracted from the reaction mixture using a non-polar solvent.
-
Purification: The organic phase containing the crude DL-alpha-Tocopherol is concentrated on a rotary evaporator. Final purification is achieved by distillation under high vacuum to yield the pure product.[11]
This compound serves as an exemplary internal standard (IS) for the quantification of endogenous α-tocopherol in biological matrices like plasma or serum. The stable isotope dilution method is the gold standard for such measurements.
Methodology:
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Standard Preparation: Prepare calibration standards by spiking known concentrations of unlabeled α-tocopherol into a surrogate matrix (e.g., stripped serum).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, calibrator, or quality control sample, add 10 µL of the this compound internal standard solution (in ethanol).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) and vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation using a C18 reversed-phase column with a gradient elution profile, typically using a mobile phase consisting of methanol or acetonitrile and water, often with a small amount of modifier like formic acid or ammonium acetate.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent-to-fragment ion transitions for both the analyte (endogenous α-tocopherol) and the internal standard (this compound) using Multiple Reaction Monitoring (MRM).
-
Example transition for α-Tocopherol: m/z 431.4 → 165.1
-
Example transition for α-Tocopherol-13C3: m/z 434.4 → 168.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of α-tocopherol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL ALPHA TOCOPHEROL - Ataman Kimya [atamanchemicals.com]
- 4. DL-α-Tocopherol | 10191-41-0 [chemicalbook.com]
- 5. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of α-Tocopherol_Chemicalbook [chemicalbook.com]
- 7. α-Tocopherol - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. DL-alpha-Tocopherol | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DL-α-Tocopherol, >97 %, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]
- 11. RU2098416C1 - Method of synthesis of dl-alpha-tocopherol or its acetate - Google Patents [patents.google.com]
- 12. DE19617444A1 - Preparation of vitamin E and DL-alpha-tocopherol acetate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Labeling of DL-alpha-Tocopherol-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of DL-alpha-Tocopherol-13C3, a crucial tool in vitamin E research and drug development. The methodologies detailed herein are based on established chemical principles and draw from available literature on tocopherol synthesis and isotopic labeling techniques.
Introduction
DL-alpha-Tocopherol, a synthetic form of vitamin E, is a vital fat-soluble antioxidant that protects cell membranes from oxidative damage. The isotopically labeled analogue, this compound, in which three carbon atoms are replaced with the stable isotope carbon-13, serves as an invaluable internal standard for quantitative analysis by mass spectrometry. Its use allows for precise and accurate measurements of vitamin E levels in various biological matrices, which is critical for metabolism studies, pharmacokinetic analysis, and the development of new therapeutics. This guide outlines a feasible synthetic pathway for this compound, detailing the necessary precursors, reaction conditions, and analytical methods for characterization.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that culminates in the condensation of a 13C3-labeled aromatic core with a phytol side chain. The proposed synthetic strategy focuses on the preparation of 13C3-labeled trimethylhydroquinone (TMHQ), which is the key labeled intermediate. This is followed by the well-established acid-catalyzed condensation with isophytol to yield the final product.
The diagram below illustrates the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of [1,2,3-13C3]2-Bromopropane
The synthesis of the key labeling agent, [1,2,3-13C3]2-bromopropane, starts from commercially available [1,2,3-13C3]acetone.
Step 1: Reduction of [1,2,3-13C3]Acetone to [1,2,3-13C3]Isopropanol
-
Reaction: Catalytic hydrogenation of [1,2,3-13C3]acetone.
-
Procedure: [1,2,3-13C3]Acetone is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation in the presence of a catalyst, such as Raney Nickel, under a hydrogen atmosphere. The reaction is typically carried out in a high-pressure reactor.
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude [1,2,3-13C3]isopropanol.
Step 2: Bromination of [1,2,3-13C3]Isopropanol
-
Reaction: Conversion of the alcohol to the corresponding bromide using a brominating agent.
-
Procedure: A mixture of [1,2,3-13C3]isopropanol and hydrobromic acid (48%) is heated to reflux. Concentrated sulfuric acid is added cautiously to drive the reaction to completion.
-
Work-up: The resulting [1,2,3-13C3]2-bromopropane is distilled from the reaction mixture. The distillate is then washed with water, a dilute solution of sodium bicarbonate, and finally with water again to remove any acidic impurities. The product is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and purified by fractional distillation.
Synthesis of [13C3]Trimethylhydroquinone (TMHQ)
The introduction of the 13C3-labeled isopropyl group onto the hydroquinone backbone is achieved via a Friedel-Crafts alkylation reaction. To favor the desired trimethylated product, a stepwise alkylation approach is recommended, starting with a monomethylated or dimethylated hydroquinone derivative to direct the position of the incoming isopropyl group. However, for simplicity, a direct alkylation of a protected hydroquinone is described below.
-
Reaction: Friedel-Crafts alkylation of a protected hydroquinone with [1,2,3-13C3]2-bromopropane.
-
Procedure: 1,4-Dimethoxybenzene (hydroquinone dimethyl ether) is dissolved in an appropriate solvent (e.g., a chlorinated solvent like dichloromethane or an inert solvent like carbon disulfide). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added. [1,2,3-13C3]2-Bromopropane is then added dropwise at a controlled temperature (typically low to moderate). The reaction mixture is stirred until completion.
-
Work-up: The reaction is quenched by the slow addition of water or dilute acid. The organic layer is separated, washed with water and brine, and dried. The solvent is removed to yield the crude 13C3-labeled dimethoxy-trimethylbenzene.
-
Deprotection: The methyl ether protecting groups are cleaved using a reagent like boron tribromide (BBr₃) or hydrobromic acid to yield the final [13C3]trimethylhydroquinone.
Synthesis of this compound
The final step is the condensation of the labeled aromatic core with the isoprenoid side chain.
-
Reaction: Acid-catalyzed condensation of [13C3]trimethylhydroquinone with isophytol.
-
Procedure: [13C3]Trimethylhydroquinone and isophytol are dissolved in a non-polar solvent such as heptane or toluene. An acid catalyst, for instance, a mixture of orthoboric acid and oxalic acid, or a strong acid like p-toluenesulfonic acid, is added. The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.
-
Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.
Purification and Analysis
Purification of this compound is crucial to remove unreacted starting materials and byproducts.
-
Flash Chromatography: A preliminary purification of the crude product can be performed using flash chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used for elution.
-
High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is the method of choice. A normal-phase column with a mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethyl acetate is commonly employed.
The final product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The ¹³C NMR spectrum will clearly show the enriched signals from the three labeled carbon atoms, confirming the position of the label.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the labeled molecule, thereby verifying the incorporation of the three ¹³C atoms. The isotopic enrichment can also be determined by comparing the intensities of the molecular ion peaks of the labeled and unlabeled species.
Quantitative Data
The following table summarizes typical quantitative data expected for the synthesis of this compound. The values are estimates based on analogous reactions reported in the literature for unlabeled tocopherol synthesis and general isotopic labeling procedures. Actual yields and enrichment will vary depending on the specific experimental conditions and the purity of the starting materials.
| Parameter | Value | Method of Determination |
| Yield of [1,2,3-13C3]2-Bromopropane | 60-70% (from [13C3]isopropanol) | Gravimetric analysis after purification |
| Yield of [13C3]Trimethylhydroquinone | 40-50% (from protected hydroquinone) | Gravimetric analysis after purification |
| Yield of this compound | 80-95% (from [13C3]TMHQ and isophytol) | HPLC with UV detection |
| Chemical Purity | >98% | HPLC with UV or MS detection |
| Isotopic Enrichment | >99% | Mass Spectrometry |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a linear sequence of chemical transformations. The following diagram illustrates the logical progression from starting materials to the final product.
Navigating Research with DL-alpha-Tocopherol-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DL-alpha-Tocopherol-13C3, a stable isotope-labeled form of Vitamin E. This document furnishes essential technical data, detailed experimental protocols for its application in metabolic research, and a comprehensive look at its metabolic fate. The information is tailored for professionals in research, scientific, and drug development fields to facilitate the integration of this valuable tracer compound into their studies.
Core Technical Data
This compound is a synthetic form of alpha-tocopherol where three carbon atoms are replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature, enabling its differentiation from endogenous alpha-tocopherol in biological systems. While a specific CAS number for this compound is not consistently reported in public databases, the CAS number for the unlabeled parent compound, DL-alpha-Tocopherol, is 10191-41-0.
Quantitative data for this compound and its unlabeled counterpart are summarized below for easy reference and comparison.
| Property | This compound | DL-alpha-Tocopherol |
| Chemical Formula | C₂₆¹³C₃H₅₀O₂ | C₂₉H₅₀O₂ |
| Molecular Weight | 433.68 g/mol | 430.71 g/mol |
| Appearance | Yellow to Amber to Dark purple clear liquid | Yellow to Amber to Dark purple clear liquid |
| Purity | ≥96% | ≥96% |
| Solubility | Miscible with chloroform, ethanol, ether, acetone, and vegetable oils. Practically insoluble in water. | Miscible with chloroform, ethanol, ether, acetone, and vegetable oils. Practically insoluble in water. |
Experimental Protocols: In Vivo Metabolic Studies
The use of 13C-labeled alpha-tocopherol allows for precise tracing of its absorption, distribution, metabolism, and excretion (ADME) in vivo. Below is a detailed methodology adapted from studies investigating the biodistribution of 13C-labeled α-tocopherol in a murine model. This protocol can serve as a foundational template for designing similar preclinical studies.
Objective: To determine the tissue-specific accumulation and metabolic fate of this compound following oral administration.
Materials:
-
This compound
-
Wild-type laboratory mice
-
Vitamin E-deficient rodent diet
-
Oral gavage needles
-
Standard laboratory equipment for tissue harvesting and processing
-
High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Animal Acclimation and Diet:
-
Acclimate 3-week old male wild-type mice to the laboratory environment for one week.
-
For two weeks prior to the administration of the labeled compound, feed the mice a vitamin E-deficient diet to reduce endogenous levels of α-tocopherol. This depletion phase enhances the signal from the administered labeled compound.
-
-
Dosing:
-
Prepare a dosing solution of this compound in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose of 0.5 mg of this compound to each mouse via oral gavage.
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 12 hours, 1 day, 2 days, and 4 days), collect blood and various tissues (e.g., serum, heart, lungs, kidney, brain, and adipose tissue).
-
Ensure rapid and consistent collection and processing to maintain sample integrity.
-
-
Sample Analysis:
-
Quantify the total α-tocopherol concentration in tissue samples using an established HPLC-PDA method.
-
Determine the enrichment of 13C-α-tocopherol in the same samples using a validated LC-MS method. This allows for the differentiation between the administered labeled tocopherol and the endogenous unlabeled tocopherol.
-
-
Data Interpretation:
-
Analyze the concentration and enrichment data to determine the time-course of bioaccumulation of this compound in each tissue.
-
Compare the biodistribution across different tissues to understand tissue-specific uptake and retention.
-
A Comprehensive Technical Guide to the Physical Characteristics of DL-alpha-Tocopherol-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical characteristics of DL-alpha-Tocopherol-13C3. While this document focuses on the ¹³C₃ isotopically labeled form of DL-alpha-Tocopherol, it is important to note that the physical properties, with the exception of molecular weight, are virtually identical to the more extensively studied unlabeled DL-alpha-Tocopherol. The data presented herein is primarily based on the unlabeled compound, with the key distinction of the calculated molecular weight for the ¹³C₃ variant explicitly stated.
Core Physical and Chemical Properties
This compound is a synthetic, stable isotope-labeled form of Vitamin E, a fat-soluble antioxidant. The presence of three ¹³C atoms provides a valuable tool for metabolic research, enabling its differentiation from endogenous tocopherols in biological systems.
Data Presentation: A Tabulated Summary
For ease of reference and comparison, the quantitative physical data for DL-alpha-Tocopherol are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₂₆¹³C₃H₅₀O₂ | |
| Molecular Weight | 433.73 g/mol | |
| Appearance | Clear, colorless to pale yellow or yellowish-brown, viscous oily liquid.[1][2][3] | [1][2][3] |
| Melting Point | 2.5 - 4 °C | [2][3][4][5][6] |
| Boiling Point | 200 - 220 °C at 0.1 mmHg | [2][3][4][7] |
| Density | ~0.950 g/mL at 20 °C | [3][4][8] |
| Refractive Index | 1.503 - 1.507 at 20 °C | [9] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, chloroform, and vegetable oils.[7][8][10] | [7][8][10] |
| Stability | Sensitive to air and light; oxidizes and darkens on exposure.[2][3] | [2][3] |
| Storage | Store at 2-8 °C, protected from light and air.[9][11] | [9][11] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical characteristics of viscous, oily compounds like this compound.
Determination of Melting Point (Slip Melting Point Method)
Given the low melting point and oily nature of tocopherols, the slip melting point method is a suitable technique.
Apparatus:
-
Capillary tubes (1 mm internal diameter)
-
Thermometer with 0.1 °C divisions
-
Water bath with a stirrer and controlled heating
-
Refrigerator
Procedure:
-
Melt the this compound sample to a completely liquid state.
-
Draw the molten sample into several capillary tubes to a height of approximately 10 mm.
-
Solidify the sample by placing the capillary tubes in a refrigerator at 4-8 °C for at least 16 hours.
-
Attach the capillary tubes to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer in a water bath, with the water level above the top of the sample.
-
Begin heating the water bath at a rate of approximately 1 °C per minute, with constant stirring.
-
The temperature at which the solidified fat column begins to rise in the capillary tube is recorded as the slip melting point.
-
The average of multiple determinations is reported.
Determination of Boiling Point at Reduced Pressure
Due to the high boiling point of tocopherols, distillation is performed under reduced pressure to prevent decomposition.
Apparatus:
-
Distillation flask with a side arm
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum pump and manometer
-
Heating mantle
Procedure:
-
Place a sample of this compound into the distillation flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Gradually apply a vacuum to the system, reducing the pressure to the desired level (e.g., 0.1 mmHg).
-
Begin heating the distillation flask gently with the heating mantle.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Determination of Solubility
The solubility of this compound in various solvents is determined by direct observation.
Apparatus:
-
Test tubes with stoppers
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Add a known volume (e.g., 1 mL) of this compound to a series of test tubes.
-
To each test tube, add a specific volume (e.g., 5 mL) of a different solvent (e.g., water, ethanol, acetone, chloroform, vegetable oil).
-
Stopper the test tubes and vortex for 1-2 minutes to ensure thorough mixing.
-
Allow the mixtures to stand and observe for phase separation or the formation of a clear, homogeneous solution.
-
Record the solubility as "insoluble" if two distinct phases remain, "soluble" if a single clear phase is formed, and "sparingly soluble" if the sample dissolves partially or forms a cloudy solution.
Mandatory Visualizations
Experimental Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the physical characterization of a viscous, oily substance like this compound.
Solubility Profile of this compound
This diagram illustrates the solubility characteristics of this compound in a hierarchical manner.
References
- 1. Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dsm-firmenich.com [dsm-firmenich.com]
- 3. jordilabs.com [jordilabs.com]
- 4. byjus.com [byjus.com]
- 5. mpbio.com [mpbio.com]
- 6. ASTM | GARDCO [gardco.com]
- 7. DL-alpha-Tocopherol | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
An In-depth Technical Guide to the Molecular Weight of DL-alpha-Tocopherol-13C3
This technical guide provides a detailed overview of the molecular weight of DL-alpha-Tocopherol-13C3, a stable isotope-labeled form of Vitamin E. It is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies. This document outlines the molecular properties, a detailed experimental protocol for molecular weight determination, and a visual representation of the experimental workflow.
Molecular Weight and Formula
This compound is a synthetic form of alpha-tocopherol where three carbon atoms (¹²C) are replaced by their heavier isotope, carbon-13 (¹³C). This isotopic labeling is crucial for its use as an internal standard in quantitative analysis by mass spectrometry. The molecular weight of the labeled compound is slightly higher than the unlabeled form due to the presence of these heavier isotopes.
Below is a summary of the molecular properties of both unlabeled and labeled DL-alpha-Tocopherol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| DL-alpha-Tocopherol | C₂₉H₅₀O₂ | 430.71[1][2] |
| This compound | C₂₆¹³C₃H₅₀O₂ | 433.68[3] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The following protocol details a standard method for the determination of the molecular weight of this compound using High-Resolution Mass Spectrometry (HRMS).
Objective: To accurately determine the molecular mass of this compound.
Materials and Instrumentation:
-
Sample: this compound
-
Solvent: HPLC-grade methanol
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 1 µg/mL by further dilution with methanol.
-
-
Instrument Setup and Calibration:
-
Set the ESI source to positive ion mode.
-
Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow, to achieve a stable signal.
-
Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range.
-
-
Sample Infusion and Data Acquisition:
-
Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).
-
Acquire mass spectra over a relevant m/z (mass-to-charge ratio) range, ensuring the expected molecular ion is included.
-
Acquire data for a sufficient duration to obtain a high-quality averaged spectrum.
-
-
Data Analysis:
-
Process the acquired raw data using the instrument's software.
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Determine the accurate mass of this peak.
-
Calculate the molecular weight of the neutral molecule by subtracting the mass of a proton (1.007276 u) from the measured mass of the [M+H]⁺ ion.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of this compound.
References
The Stability of Tocopherol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the stability of tocopherol isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—critical components of vitamin E. Understanding the nuances of their stability is paramount for researchers, scientists, and drug development professionals in fields ranging from pharmaceuticals to food science, where these compounds are widely utilized for their antioxidant properties. This document provides a consolidated overview of their relative stabilities, factors influencing degradation, and the experimental protocols used for their assessment.
Core Concepts: Stability and Antioxidant Activity
The four main tocopherol isomers differ in the number and position of methyl groups on the chromanol ring, a structural variance that dictates their biological activity and chemical stability. Generally, the antioxidant activity of tocopherol isomers is inversely proportional to their stability.[1] The isomers with higher antioxidant efficacy are more readily oxidized, and thus, less stable.
The order of antioxidant activity is typically α > β > γ > δ, while the order of stability is the reverse: δ > γ > β > α.[1][2] α-tocopherol, being the most biologically active form of vitamin E, is also the least stable.[1][3] This is attributed to its fully methylated chromanol ring, which readily donates a hydrogen atom to scavenge free radicals.[2] Conversely, δ-tocopherol, with only one methyl group, exhibits the highest stability.[1][2]
Factors Influencing Tocopherol Stability
The degradation of tocopherol isomers is significantly influenced by a variety of external factors:
-
Heat: High temperatures accelerate the degradation of all tocopherol isomers. Studies have shown that α-tocopherol is particularly heat-sensitive.[3][4] For instance, in one study, the degradation of free α-tocopherol followed first-order kinetics, with the rate increasing significantly at higher temperatures.[4] Another study noted that in the presence of oxygen, the stability of α-tocopherol is halved for every 10°C increase in temperature above 40°C.[5][6]
-
Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of tocopherols. In the absence of oxygen, tocopherols can be relatively stable even at high temperatures.[7] However, under aerobic conditions, their degradation is significantly accelerated.[7]
-
Light: Exposure to light, particularly UV light, can promote the degradation of tocopherols, especially when they are in a dissolved state.[4]
-
Presence of Other Compounds: The stability of tocopherols can be influenced by the matrix in which they are present. For example, the presence of unsaturated fatty acids can impact their degradation due to the propagation of lipid peroxidation.[5][6]
Quantitative Data on Tocopherol Isomer Stability
The following tables summarize quantitative data on the degradation of tocopherol isomers under different conditions as reported in various studies.
Table 1: Degradation of Tocopherol Isomers in Soybean Oil at 50°C [1]
| Tocopherol Isomer | Initial Content (ppm) | Degradation Rate (% per day for the first 10 days) |
| α-tocopherol | 53 | 5.6 |
| γ-tocopherol | 750 | 1.2 |
| δ-tocopherol | 268 | 0.5 |
Note: In this study, α-tocopherol was completely degraded within 16 days, while γ- and δ-tocopherols were still present after 24 days.[1][2]
Table 2: Degradation of Tocopherols in Rapeseed Oil Heated at 170°C [8]
| Tocopherol Isomer | % Degradation after 6 hours (Pressed Oil) | % Degradation after 6 hours (Refined Oil) |
| α-tocopherol | Fastest degradation | Fastest degradation |
| β-tocopherol | Total degradation | Total degradation after 12h |
| γ-tocopherol | Fastest degradation | - |
| δ-tocopherol | 57.58 | 62.35 |
Note: The study highlighted that δ-tocopherol had the slowest degradation rate among the isomers.[8]
Experimental Protocols for Stability Assessment
The stability of tocopherol isomers is primarily assessed using High-Performance Liquid Chromatography (HPLC). Below is a generalized methodology for a typical stability study.
Sample Preparation
-
Extraction from Oily Matrices: A common method involves dissolving the oil sample in a suitable organic solvent mixture, such as methanol/hexane/tetrahydrofuran. The mixture is then vortexed and centrifuged, and the supernatant is directly injected into the HPLC system.[9]
-
Extraction from Food Matrices: For solid or semi-solid food matrices, methods like the Folch extraction (using chloroform and methanol) or extraction with n-hexane are frequently employed to isolate the lipid-soluble tocopherols.[10] Saponification may be used to hydrolyze interfering lipids, though direct solvent extraction is often preferred to avoid degradation of tocopherols.[9][11]
Stress Conditions
To accelerate degradation and assess stability, samples are subjected to various stress conditions:
-
Thermal Stress: Samples are incubated at elevated temperatures (e.g., 50°C, 100°C, 180°C) for specific time intervals.[1][4][8]
-
Oxidative Stress: Samples are exposed to a controlled flow of air or oxygen, often in combination with heat.[7]
-
Photostability: Samples are exposed to a controlled light source, such as a UV lamp, for defined periods.[4]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Mode: Both normal-phase (NP) and reversed-phase (RP) HPLC are used for tocopherol analysis.[11] NP-HPLC on a silica or diol column often provides better separation of the β and γ isomers, which can co-elute in RP-HPLC.[10]
-
Mobile Phase:
-
Detection:
-
Fluorescence Detection (FLD): This is a highly sensitive and selective method for tocopherol analysis. Excitation is typically around 290-295 nm, and emission is measured at approximately 325-330 nm.[11]
-
UV-Vis Detection: A less sensitive but widely available method. Detection is usually performed at around 292-298 nm.[10]
-
-
Quantification: Quantification is achieved by comparing the peak areas of the tocopherol isomers in the sample to those of certified reference standards of known concentrations. An external standard calibration curve is commonly used.
Signaling Pathways and Antioxidant Mechanism
The primary role of tocopherols as antioxidants is to inhibit lipid peroxidation by scavenging lipid peroxyl radicals. This action is a key component of cellular signaling pathways related to oxidative stress.
Antioxidant Mechanism of α-Tocopherol
α-tocopherol donates a hydrogen atom from the hydroxyl group on its chromanol ring to a lipid peroxyl radical, thereby neutralizing the radical and terminating the chain reaction of lipid peroxidation.[12] This process results in the formation of a relatively stable tocopheroxyl radical, which can be regenerated back to its active form by other antioxidants like ascorbate (vitamin C).[12]
Antioxidant mechanism of α-tocopherol.
Involvement in Protein Kinase C (PKC) Signaling
Beyond direct radical scavenging, α-tocopherol has been shown to modulate cellular signaling pathways, notably by inhibiting Protein Kinase C (PKC) activity.[13] Oxidative stress can lead to the activation of PKC, which is involved in inflammatory responses and cell proliferation. By inhibiting PKC, α-tocopherol can exert anti-inflammatory effects.[13]
Modulation of PKC signaling by α-tocopherol.
Experimental Workflow for Tocopherol Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of tocopherol isomers.
Workflow for tocopherol stability assessment.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal stability of Tocopherol - Swettis Beauty Blog [skinchakra.eu]
- 4. researchgate.net [researchgate.net]
- 5. View of Effects of heating temperature on the tocopherol contents of chemically and physically refined rice bran oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 6. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 7. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 8. Degradation of Tocopherol Molecules and Its Impact on the Polymerization of Triacylglycerols during Heat Treatment of Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. mdpi.com [mdpi.com]
- 11. aocs.org [aocs.org]
- 12. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes: DL-alpha-Tocopherol-13C3 as an Internal Standard in LC-MS
Introduction
DL-alpha-Tocopherol, the most biologically active form of Vitamin E, is a fat-soluble antioxidant crucial in protecting cells from oxidative stress.[1] Accurate quantification of α-tocopherol in various biological and pharmaceutical matrices is essential for clinical research, nutritional studies, and quality control. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as DL-alpha-Tocopherol-13C3, is critical for achieving accurate and precise quantification by compensating for matrix effects and variations during sample preparation and analysis.[2]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry is a robust analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This compound serves as an ideal internal standard for α-tocopherol analysis as it shares identical chemical and physical properties with the native analyte but has a different mass due to the incorporation of three 13C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or variations in instrument response.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS methods utilizing a stable isotope-labeled internal standard for α-tocopherol analysis. While the specific data below may be derived from methods using deuterated standards like d6-α-tocopherol, they are representative of the performance expected with this compound.
Table 1: Method Validation Parameters for α-Tocopherol Analysis
| Parameter | Serum/Plasma | E-liquids |
| Linearity Range | 0.05 - 2 mg/dL[3] | 1 - 50 ng/mL |
| Coefficient of Determination (r²) | ≥ 0.985[3] | > 0.99 |
| Limit of Detection (LOD) | 0.025 mg/dL[3] | 0.8 pg/mg[4] |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/dL[3] | 2.5 ng/mL |
| Recovery | 96.5 - 99.8%[3] | Not specified |
| Intra-day Precision (%CV) | 4.2 - 4.9%[3] | < 15% |
| Inter-day Precision (%CV) | 5.0 - 5.9%[3] | < 15% |
Table 2: Representative Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| α-Tocopherol | 431.4 | 165.1 | 20 |
| This compound | 434.4 | 168.1 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Experimental Protocols
Below are detailed protocols for the analysis of α-tocopherol in serum/plasma and e-liquids using this compound as an internal standard.
Protocol 1: Analysis of α-Tocopherol in Human Serum/Plasma
1. Materials and Reagents
-
DL-alpha-Tocopherol (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)[3]
-
Ethanol (analytical grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human serum/plasma samples
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)[5]
2. Standard and Internal Standard Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-alpha-Tocopherol in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to cover the desired concentration range (e.g., 0.05 - 2 mg/dL).[3]
-
Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the internal standard stock solution with methanol.[5]
3. Sample Preparation
-
Pipette 100 µL of serum/plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[5]
-
Add 50 µL of the internal standard working solution (~20 µg/mL) to each tube.[5]
-
Add 450 µL of ethanol to precipitate proteins.[5]
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
For further cleanup and concentration, perform Solid Phase Extraction (SPE) as described in the literature, for example, using an Oasis PRiME HLB 96-well µElution Plate.[5]
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS PFP, 1.8 μm, 2.1 × 50 mm) is suitable.
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10-20 µL.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions for α-tocopherol and this compound as listed in Table 2.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of α-tocopherol in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of α-Tocopherol in E-liquids
1. Materials and Reagents
-
DL-alpha-Tocopherol (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)[4]
-
E-liquid samples
2. Standard and Internal Standard Preparation
-
Prepare stock and working solutions of the analyte and internal standard in methanol as described in Protocol 1.
3. Sample Preparation
-
Accurately weigh 500 mg of the e-liquid sample into a 5 mL volumetric flask.[4]
-
Add 100 µL of the internal standard working solution.[4]
-
Fill the flask to the mark with methanol.[4]
-
Vortex until the sample is completely dissolved.
-
Transfer an aliquot to an LC vial for analysis.[4]
4. LC-MS/MS Conditions
-
Follow the LC-MS/MS conditions as outlined in Protocol 1. The mobile phase and gradient may need to be optimized for the specific e-liquid matrix.
5. Data Analysis
-
Perform data analysis as described in Protocol 1.
Diagrams
Caption: Experimental workflow for the analysis of α-tocopherol in serum/plasma.
Caption: Simplified workflow for α-tocopherol analysis in e-liquids.
References
- 1. vitas.no [vitas.no]
- 2. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Sensitive and Ultrafast Liquid Chromatography-tandem Mass Spectrometry Internal Standard Method for Determination of Alpha-Tocopherol in Serum and Application of Validated Method on Patient Serum Samples in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bfr.bund.de [bfr.bund.de]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for DL-alpha-Tocopherol-13C3 in Vitamin E Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E is a crucial fat-soluble antioxidant, with alpha-tocopherol being the most biologically active form.[1][2] Assessing the bioavailability of different forms of vitamin E is essential for nutritional science and drug development. Stable isotope labeling, utilizing compounds such as DL-alpha-Tocopherol-13C3 or more commonly, deuterated tocopherols, provides a powerful tool to trace the absorption, distribution, metabolism, and excretion of vitamin E in vivo without the use of radioactive tracers.[3][4] This document outlines the application and protocols for using isotopically labeled alpha-tocopherol in bioavailability studies. While the focus is on this compound, the principles and many of the experimental details are drawn from extensive research conducted with deuterated forms of tocopherol, which are directly analogous.
Principle of the Method
Stable isotope dilution is a technique used to track the fate of a compound within a biological system.[4] By introducing a known amount of an isotopically labeled version of the compound of interest (e.g., this compound), it can be distinguished from the endogenous, unlabeled compound using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[4][5] This allows for precise measurement of the absorption and kinetics of the administered dose.[6][7]
Applications
-
Comparative Bioavailability Studies: To compare the bioavailability of different stereoisomers of vitamin E, such as the natural RRR-alpha-tocopherol versus the synthetic all-rac-alpha-tocopherol.[8][9][10]
-
Pharmacokinetic Analysis: To determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for different formulations of vitamin E.[6][9]
-
Metabolism Studies: To trace the metabolic fate of alpha-tocopherol and identify its metabolites.[3][11]
-
Nutritional Studies: To assess the impact of dietary factors, such as fat content, on vitamin E absorption.[2][12]
-
Disease State Research: To investigate how certain conditions, like smoking, may affect vitamin E processing and bioavailability.[3][10]
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized stable isotope-labeled alpha-tocopherol to assess vitamin E bioavailability.
Table 1: Comparative Bioavailability of RRR- vs. all-rac-alpha-Tocopherol
| Study Population | Labeled Compounds Used | Dosing Regimen | Key Findings | Reference |
| Healthy Adults | d3-RRR-alpha-tocopheryl acetate and d6-all-rac-alpha-tocopheryl acetate | Single 30 mg dose and 8 consecutive daily 30 mg doses | The ratio of plasma d3-RRR to d6-all-rac increased to approximately 2:1 after dosing, suggesting natural vitamin E has about twice the bioavailability of the synthetic form. | [8] |
| Healthy Adults | d3-RRR-alpha-tocopheryl acetate and d6-all-rac-alpha-tocopheryl acetate | 150 mg of each for 11 consecutive days | The relative bioavailability of d3-RRR compared to d6-all-rac was 2.0 ± 0.06 based on the area under the plasma time-concentration curve (AUC). | [9] |
| Smokers and Non-smokers | Deuterated RRR- and all-rac-alpha-tocopheryl acetate | 150 mg deuterated forms before and after a 4-week treatment with 400 mg/day of unlabeled vitamin E. | The bioavailability ratio of RRR:all-rac was 1.3:1 in non-smokers and 0.9:1 in smokers. | [10] |
Table 2: Dose-Response of RRR-alpha-Tocopherol
| Study Population | Labeled Compound Used | Dosing Regimen | Key Findings | Reference |
| Healthy Adults | d3-RRR-alpha-tocopheryl acetate | Sequential trials with 15 mg, 75 mg, and 150 mg doses | A 10-fold increase in dose resulted in a 10-fold increase in the plasma area under the curve (AUC), indicating linear absorption within this dose range. | [6][7] |
| Healthy Adults | d3-RRR-alpha-tocopheryl acetate | 15 mg, 75 mg, and 150 mg doses | At 11 hours post-dose, the plasma vitamin E was labeled by 8±4%, 21±10%, and 37±20% for the 15, 75, and 150 mg doses, respectively. | [6][7] |
Experimental Protocols
The following are generalized protocols for conducting a vitamin E bioavailability study using stable isotope-labeled alpha-tocopherol. These should be adapted based on the specific research question and institutional guidelines.
Protocol 1: Single-Dose Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a single oral dose of this compound.
Materials:
-
This compound
-
Vehicle for administration (e.g., soybean oil)[12]
-
Standardized meal
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (GC-MS or LC-MS/MS)
Procedure:
-
Subject Recruitment and Baseline: Recruit healthy adult volunteers. Collect a baseline blood sample (t=0) after an overnight fast.
-
Dosing: Administer a single oral dose of this compound (e.g., 150 mg) dissolved in a suitable vehicle, along with a standardized meal containing a known amount of fat.[6][12]
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).[6][9]
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw plasma samples.
-
Add an internal standard (e.g., a different isotopologue of alpha-tocopherol like d6-alpha-tocopherol).
-
Perform saponification with alcoholic KOH to hydrolyze tocopheryl esters.[12]
-
Extract tocopherols using a nonpolar solvent (e.g., hexane).[12]
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for injection into the MS system.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Calculate the plasma concentration of this compound at each time point.
-
Determine pharmacokinetic parameters: Cmax, Tmax, and AUC.
-
Protocol 2: Comparative Bioavailability Study (RRR- vs. all-rac-alpha-Tocopherol)
Objective: To compare the relative bioavailability of natural (RRR-) and synthetic (all-rac-) alpha-tocopherol.
Materials:
-
d3-RRR-alpha-tocopheryl acetate
-
d6-all-rac-alpha-tocopheryl acetate (or corresponding 13C-labeled compounds)
-
Other materials as listed in Protocol 1.
Procedure:
-
Subject Recruitment and Baseline: As in Protocol 1.
-
Dosing: Administer an equimolar mixture of d3-RRR- and d6-all-rac-alpha-tocopheryl acetate (e.g., 150 mg of each) as a single oral dose with a standardized meal.[9]
-
Blood Sampling, Plasma Separation, and Storage: As in Protocol 1, with an extended sampling schedule to capture the full pharmacokinetic profile.[9]
-
Sample Preparation and MS Analysis: As in Protocol 1, with the MS method configured to differentiate between the d0 (unlabeled), d3, and d6 forms of alpha-tocopherol.
-
Data Analysis:
-
Calculate the plasma concentrations of d3-RRR- and d6-all-rac-alpha-tocopherol at each time point.
-
Calculate the AUC for both labeled forms.
-
Determine the relative bioavailability by calculating the ratio of the AUCs (AUCd3 / AUCd6).[9]
-
Visualizations
Vitamin E Absorption and Metabolism Pathway
Caption: Overview of Vitamin E absorption and hepatic processing.
Experimental Workflow for a Comparative Bioavailability Study
Caption: Workflow for a stable isotope-based vitamin E bioavailability study.
References
- 1. Application of deuterated alpha-tocopherols to the biokinetics and bioavailability of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin E dose-response studies in humans with use of deuterated RRR-alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative bioavailability of RRR- and all-rac-alpha-tocopheryl acetate in humans: studies using deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin E bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Vitamin E absorption and kinetics in healthy women, as modulated by food and by fat, studied using 2 deuterium-labeled α-tocopherols in a 3-phase crossover design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of DL-alpha-Tocopherol using Isotope Dilution GC-MS with DL-alpha-Tocopherol-13C3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly specific method for the quantitative analysis of alpha-tocopherol (Vitamin E) in various biological and pharmaceutical matrices. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, DL-alpha-Tocopherol-13C3, for accurate quantification via isotope dilution. The protocol includes comprehensive steps for sample preparation, derivatization, and GC-MS analysis. The use of a stable isotope-labeled internal standard corrects for variations in sample extraction and derivatization, ensuring high precision and accuracy.
Introduction
Alpha-tocopherol is the most biologically active form of Vitamin E, a vital lipophilic antioxidant that protects cell membranes from oxidative damage. Accurate quantification of alpha-tocopherol is crucial in clinical research, nutritional science, and pharmaceutical development. Gas chromatography-mass spectrometry offers high sensitivity and selectivity for this purpose. However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability. Isotope dilution mass spectrometry is the gold standard for quantification as it employs a stable isotope-labeled internal standard that behaves chemically and physically identically to the analyte, thus compensating for procedural losses and variations.[1][2] This note provides a detailed protocol for the analysis of alpha-tocopherol using this compound as the internal standard.
Principle of Isotope Dilution GC-MS
The core of this method is the use of this compound, which is chemically identical to the native alpha-tocopherol but has a mass difference of 3 Daltons due to the incorporation of three heavy carbon isotopes. A known amount of this internal standard is added to the sample at the beginning of the workflow. The standard and the native analyte undergo identical processing through extraction and derivatization.
During GC-MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Because they have nearly identical retention times but different mass-to-charge ratios (m/z), they can be distinguished. The concentration of the native alpha-tocopherol is calculated from the ratio of the peak areas of the native analyte to the internal standard.
Figure 1: Principle of quantification by isotope dilution GC-MS.
Experimental Protocols
Materials and Reagents
-
DL-alpha-Tocopherol (native standard)
-
This compound (internal standard)
-
Hexane (HPLC grade)
-
Ethanol (absolute)
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Nitrogen gas, ultra-high purity
-
Biological matrix (e.g., human serum, plasma) or other sample type
Sample Preparation (for Serum/Plasma)
-
Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of the serum or plasma sample.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 20 µL of a 10 µg/mL solution in ethanol) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 200 µL of absolute ethanol. Vortex for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction: Add 1 mL of hexane. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Due to the low volatility of tocopherols, derivatization is required for GC analysis.[1] Silylation is a common and effective method.[2]
-
Reagent Addition: To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA.
-
Reaction: Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature before GC-MS injection.
Figure 2: Experimental workflow for α-tocopherol analysis.
GC-MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 200°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | α-Tocopherol-TMS: m/z 502 (Quantifier), m/z 236 (Qualifier) α-Tocopherol-13C3-TMS: m/z 505 (Quantifier) |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
Note: The trimethylsilyl (TMS) derivative of native alpha-tocopherol has a molecular weight of approximately 502.9 g/mol .[3] The this compound TMS derivative will have a mass of approximately 505.9 g/mol . The molecular ions (m/z 502 and 505) are typically used for quantification due to their high specificity.
Data Presentation and Performance
The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The following tables summarize expected performance data based on similar isotope dilution GC-MS methods for alpha-tocopherol.[4][5][6][7]
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Table 2: Precision and Accuracy (Recovery)
| Sample Type | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |
| Quality Control 1 | Low | < 10% | < 15% | 90 - 110% |
| Quality Control 2 | Medium | < 10% | < 15% | 90 - 110% |
| Quality Control 3 | High | < 10% | < 15% | 90 - 110% |
Conclusion
The described isotope dilution GC-MS method using this compound provides a highly accurate, precise, and specific means for the quantification of alpha-tocopherol in complex matrices. The detailed protocol for sample preparation, derivatization, and instrument parameters serves as a comprehensive guide for researchers in clinical and pharmaceutical settings. The use of a stable isotope-labeled internal standard is critical for minimizing analytical error and ensuring data of the highest quality.
References
- 1. GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Tocopherol, TMS derivative [webbook.nist.gov]
- 4. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative subfemtomole analysis of alpha-tocopherol and deuterated isotopomers in plasma using tabletop GC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-alpha-Tocopherol-13C3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-alpha-Tocopherol-13C3 as a stable isotope tracer in pharmacokinetic (PK) studies of vitamin E. The protocols outlined below offer detailed methodologies for accurate quantification and kinetic analysis in biological matrices.
Introduction to this compound in Pharmacokinetic Research
DL-alpha-Tocopherol, the most biologically active form of vitamin E, is a fat-soluble antioxidant crucial for protecting cell membranes from oxidative damage. To study its absorption, distribution, metabolism, and excretion (ADME) accurately, stable isotope-labeled versions like this compound are invaluable. The incorporation of three carbon-13 atoms allows for its differentiation from endogenous alpha-tocopherol, enabling precise kinetic modeling and bioavailability assessments without the use of radioactive isotopes.
Key Applications
-
Bioavailability and Bioequivalence Studies: Comparing the absorption and systemic exposure of different vitamin E formulations.
-
Metabolism Studies: Tracing the metabolic fate of alpha-tocopherol and identifying its key metabolites.
-
Drug-Nutrient Interaction Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of vitamin E.
-
Disease State Modeling: Understanding how various physiological and pathological conditions affect vitamin E kinetics.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of alpha-tocopherol from studies utilizing labeled forms. These values can vary based on the study population, dosage, and formulation.
Table 1: Single-Dose Pharmacokinetic Parameters of Alpha-Tocopherol in Healthy Adults
| Study Parameter | RRR-α-Tocopherol (Natural) | all-rac-α-Tocopherol (Synthetic) | Reference |
| Number of Subjects | 12 men | 12 men | [1][2] |
| Dosage | 800 mg (single dose) | 800 mg (single dose) | [1][2] |
| Cmax (µg/mL) | 4.8 | 4.0 | [1][2] |
| Tmax (hours) | 12 - 14 | 12 - 14 | [1][2] |
| AUC0-96h (µg·h/mL) | Significantly greater than all-rac | - | [1][2] |
| t1/2 (hours) | ~20 | ~20 | [3] |
Table 2: Pharmacokinetic Parameters of Alpha-Tocopherol with Nanoformulations
| Formulation | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | Reference |
| Free α-Tocopherol | 2.91 | 36.64 | [3] |
| PLGA Nanoparticles | 3.81 | 99.0 | [3] |
| PLGA/Chitosan Nanoparticles | 3.92 | 80.9 | [3] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Humans
This protocol outlines a typical design for a human pharmacokinetic study using this compound.
-
Subject Recruitment and Baseline Assessment:
-
Recruit healthy volunteers or a specific patient population.
-
Conduct a physical examination and collect baseline blood samples to determine endogenous alpha-tocopherol levels.
-
Subjects should follow a standardized diet for a set period before the study to minimize variability in fat intake.
-
-
Dosing:
-
Administer a single oral dose of this compound, typically formulated in a carrier oil within a soft-gelatin capsule.
-
The dose will depend on the study objectives and analytical sensitivity.
-
-
Blood Sampling:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
-
Immediately centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Analyze plasma samples for concentrations of both endogenous (unlabeled) and 13C3-labeled alpha-tocopherol using a validated LC-MS/MS method (see Protocol 2).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) for this compound.
-
Protocol 2: Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol is adapted from a method utilizing a 13C3-labeled internal standard for alpha-tocopherol analysis.[4]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard solution (e.g., d6-alpha-tocopherol if quantifying 13C3-alpha-tocopherol as the analyte).
-
Add 450 µL of ethanol to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol and water with a small amount of ammonium acetate and formic acid.[4]
-
Flow Rate: Typically 0.5 mL/min.[4]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions (Example):
-
DL-alpha-Tocopherol (unlabeled): Q1: 431.4 m/z, Q3: 165.2 m/z
-
This compound: Q1: 434.4 m/z, Q3: 168.2 m/z (These are predicted transitions and should be optimized empirically).
-
Internal Standard (d6-alpha-tocopherol): Q1: 437.4 m/z, Q3: 171.2 m/z
-
-
-
Data Analysis:
-
Quantify the concentration of this compound by constructing a calibration curve using standards of known concentrations and normalizing to the internal standard.
-
Visualizations
References
- 1. Pharmacokinetics and bioavailability of the RRR and all racemic stereoisomers of alpha-tocopherol in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and Pharmacokinetics of Vitamin E: Nanoformulations to Enhance Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols for the Quantification of Vitamin E in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E is a crucial fat-soluble antioxidant, encompassing a group of eight naturally occurring compounds: four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ).[1] These vitamers exhibit varying biological activities and are found in a wide range of food products, particularly vegetable oils, nuts, seeds, and leafy green vegetables.[2][3] Accurate quantification of Vitamin E in food is essential for nutritional labeling, quality control, and research into its role in human health and disease.
This document provides detailed application notes and protocols for the analysis of Vitamin E in diverse food matrices. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of Vitamin E in food is challenging due to the complexity of the food matrices and the lipophilic nature of the analytes.[4] Common analytical approaches involve sample preparation to extract and concentrate the vitamers, followed by chromatographic separation and detection.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for Vitamin E analysis.[1][2] Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed. NP-HPLC on a silica column offers excellent separation of the different tocopherol and tocotrienol isomers.[5][6] RP-HPLC, typically using a C18 column, is also common, though it may not always separate β- and γ-tocopherols.[7] Detection is often achieved using UV-Vis absorbance at approximately 292-298 nm or, for higher sensitivity and selectivity, fluorescence detection with excitation around 290-295 nm and emission at 330 nm.[5][8]
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for Vitamin E analysis.[4] Due to the low volatility of tocopherols and tocotrienols, derivatization, such as silylation, is often required before GC analysis.[4] GC-MS allows for the simultaneous determination of multiple Vitamin E isomers.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective quantification of Vitamin E.[4][10] It combines the separation capabilities of HPLC with the high specificity of mass spectrometry. Atmospheric pressure chemical ionization (APCI) is a common ionization source used for Vitamin E analysis in LC-MS.[10]
Experimental Workflow
The general workflow for the analysis of Vitamin E in food matrices is depicted below.
Caption: A generalized workflow for the quantification of Vitamin E in food samples.
Vitamin E Isomers
The eight isomers of Vitamin E are structurally related, differing in the number and position of methyl groups on the chromanol ring and the saturation of the phytyl tail.
References
- 1. Determination of vitamin E in foods--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. "Studies of Rapid Determination of Vitamin E and Its Application on Nat" by Jeng-De Su [jfda-online.com]
- 4. GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography – mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DL-alpha-Tocopherol-13C3 in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-alpha-Tocopherol-13C3 as a stable isotope tracer in oxidative stress research. This document outlines its mechanism of action, provides detailed experimental protocols for its use in conjunction with oxidative stress biomarker analysis, and presents quantitative data from relevant studies.
Introduction to this compound in Oxidative Stress Research
DL-alpha-Tocopherol, the most biologically active form of Vitamin E, is a potent lipid-soluble antioxidant that plays a crucial role in protecting cell membranes from oxidative damage.[1] It acts as a chain-breaking antioxidant by scavenging peroxyl radicals, thus preventing the propagation of lipid peroxidation.[2] The use of stable isotope-labeled DL-alpha-Tocopherol, specifically with Carbon-13 (13C), allows researchers to trace its uptake, distribution, metabolism, and excretion without the safety concerns associated with radioactive isotopes. This compound, with three 13C atoms, serves as a powerful tool to investigate the pharmacokinetics and pharmacodynamics of vitamin E and its direct impact on oxidative stress pathways and biomarkers in various biological systems.
The primary application of this compound in this context is to differentiate between the administered (exogenous) tocopherol and the endogenous pool already present in the subject or cell culture. This allows for precise tracking of the metabolic fate of the supplemented vitamin E and its contribution to the antioxidant defense system under conditions of oxidative stress.
Mechanism of Action in Mitigating Oxidative Stress
Alpha-tocopherol's primary antioxidant function involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to a lipid peroxyl radical. This reaction neutralizes the radical and terminates the lipid peroxidation chain reaction. The resulting tocopheroxyl radical is relatively stable and can be recycled back to its active form by other antioxidants like vitamin C.[1]
Beyond its direct radical scavenging activity, alpha-tocopherol and its metabolites have been shown to modulate signaling pathways involved in the cellular response to oxidative stress. For instance, alpha-tocopherol can influence the expression of genes related to inflammation and lipid metabolism, in part through the regulation of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs).[3] Studies on alpha-tocopherol metabolites have also indicated their role in modulating the expression of genes involved in cellular redox homeostasis and inducing adaptive stress responses.[4]
Signaling Pathway: Alpha-Tocopherol in Oxidative Stress and Lipid Metabolism
References
- 1. Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Tocopherol-13′-Carboxychromanol Induces Cell Cycle Arrest and Cell Death by Inhibiting the SREBP1-SCD1 Axis and Causing Imbalance in Lipid Desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of d-α-tocopherol supplements on lipid metabolism in a high-fat diet-fed animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹³C Labeled Tocopherol in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ¹³C labeled tocopherol in Nuclear Magnetic Resonance (NMR) spectroscopy for qualitative and quantitative analysis, metabolic tracing, and elucidation of signaling pathways. Detailed protocols for key experiments are provided to facilitate the application of these techniques in your research.
Application Note 1: Quantitative Analysis of Tocopherol Isomers in Complex Mixtures
Introduction: Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for the quantitative analysis of tocopherol (Vitamin E) isomers (α, β, γ, and δ) in complex mixtures such as vegetable oils and pharmaceutical formulations. Due to the wider chemical shift dispersion of ¹³C NMR compared to proton NMR (¹H NMR), individual carbon signals of the different isomers are often well-resolved, allowing for accurate quantification. Isotopic labeling with ¹³C at specific positions can further enhance sensitivity and selectivity.
Principle: Quantitative ¹³C NMR relies on the direct proportionality between the integral of a specific carbon resonance and the molar concentration of the molecule in the sample. For accurate quantification, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure complete spin-lattice relaxation (T₁) between scans. This can be achieved by using inverse-gated proton decoupling and adding a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃).
Data Presentation: ¹³C NMR Chemical Shifts of Tocopherol Isomers
The following table summarizes the approximate ¹³C NMR chemical shifts (in ppm, relative to TMS) for the chromanol ring of α-, β-, γ-, and δ-tocopherol in CDCl₃. These values are compiled from various sources and may vary slightly depending on the solvent and experimental conditions.
| Carbon | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol |
| C-2 | 74.7 | 74.3 | 74.6 | 74.2 |
| C-3 | 31.6 | 31.5 | 31.6 | 31.5 |
| C-4 | 20.6 | 20.5 | 20.6 | 20.5 |
| C-4a | 117.4 | 117.2 | 117.3 | 117.1 |
| C-5 | 118.7 | 118.5 | 121.1 | 115.8 |
| C-6 | 145.5 | 144.8 | 145.4 | 144.7 |
| C-7 | 122.7 | 121.1 | 122.6 | 119.9 |
| C-8 | 120.9 | 122.6 | 118.7 | 122.5 |
| C-8a | 147.9 | 147.5 | 147.8 | 147.4 |
| 5-CH₃ | 11.8 | 11.7 | - | - |
| 7-CH₃ | 12.2 | - | 12.1 | - |
| 8-CH₃ | 11.2 | 11.1 | 11.2 | 11.0 |
Experimental Protocol 1: Quantitative ¹³C NMR of α-Tocopherol in an Oil Matrix
Objective: To determine the concentration of α-tocopherol in a vegetable oil sample using ¹³C NMR spectroscopy.
Materials:
-
Vegetable oil sample
-
α-Tocopherol standard of known purity
-
Deuterated chloroform (CDCl₃)
-
Chromium(III) acetylacetonate (Cr(acac)₃)
-
Internal standard (e.g., 1,3,5-trichlorobenzene) of known concentration
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of the α-tocopherol standard and dissolve it in a known volume of CDCl₃ in a volumetric flask.
-
Add a known amount of the internal standard to this solution.
-
Add Cr(acac)₃ to a final concentration of approximately 10-20 mM.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the vegetable oil sample into a volumetric flask and dissolve it in a known volume of CDCl₃.
-
Add the same known amount of the internal standard as in the standard preparation.
-
Add Cr(acac)₃ to the same final concentration as in the standard preparation.
-
-
NMR Data Acquisition:
-
Transfer the prepared standard and sample solutions to separate NMR tubes.
-
Acquire ¹³C NMR spectra using a high-field NMR spectrometer.
-
Key Acquisition Parameters:
-
Pulse Program: Inverse-gated proton decoupling (e.g., zgig on Bruker instruments).
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the carbons of interest (a long delay of 30-60 seconds is recommended, or can be optimized with a T₁ inversion recovery experiment). The use of Cr(acac)₃ will significantly shorten T₁ values, allowing for a shorter D1.
-
Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more, depending on the sample concentration).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
-
Data Processing and Analysis:
-
Process the acquired FID using an appropriate software (e.g., TopSpin, Mnova). Apply an exponential multiplication with a line broadening of 1-2 Hz.
-
Phase and baseline correct the spectra.
-
Integrate the well-resolved signals of α-tocopherol (e.g., the methyl carbons on the chromanol ring) and the internal standard.
-
Calculate the concentration of α-tocopherol in the sample using the following formula:
Csample = (Isample / IIS_sample) * (NIS_std / Nstd) * (Mstd / MIS_std) * (Cstd / Msample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of carbons giving rise to the signal
-
M = Molar mass
-
IS = Internal Standard
-
std = Standard
-
sample = Sample
-
Application Note 2: Tracing Tocopherol Metabolism and Signaling Pathways
Introduction: Site-specific ¹³C labeling of tocopherol allows for the unambiguous tracing of its metabolic fate in biological systems. By following the appearance of the ¹³C label in various metabolites, it is possible to elucidate metabolic pathways and understand how tocopherol and its metabolites influence cellular signaling.
Metabolic Pathway of Tocopherol: Tocopherols are primarily metabolized in the liver. The long phytyl tail undergoes ω-hydroxylation catalyzed by cytochrome P450 4F2 (CYP4F2), followed by a series of β-oxidation steps. This process shortens the phytyl tail, leading to the formation of various carboxychromanol metabolites, such as 13'-carboxychromanol (13'-COOH) and the terminal metabolite, carboxyethyl-hydroxychroman (CEHC).
Signaling Pathway Involvement: PPARγ Activation: Recent studies have shown that tocopherol metabolites, particularly the long-chain carboxychromanols, can act as ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Activation of PPARγ by tocopherol metabolites can lead to the transcription of target genes involved in adipogenesis and lipid homeostasis.
Visualization of Tocopherol-PPARγ Signaling Pathway:
References
Troubleshooting & Optimization
Technical Support Center: Quantification of DL-alpha-Tocopherol-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of DL-alpha-Tocopherol-13C3. Our aim is to help you address common challenges, particularly those related to matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] In the context of this compound quantification, components of biological matrices like plasma, serum, or tissue can either suppress or enhance the ionization of the analyte and its internal standard in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification.[2] Phospholipids are major contributors to matrix effects in biological samples.[3]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis.[2] Because this compound is chemically identical to the analyte (alpha-Tocopherol) but has a different mass, it co-elutes and experiences similar matrix effects.[2] By calculating the ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results.[4]
Q3: What are the most common sources of matrix effects in biological samples for vitamin E analysis?
A3: The most common sources of matrix effects in biological samples such as plasma and serum are phospholipids, salts, and endogenous metabolites.[2][3] Phospholipids are particularly problematic due to their high abundance and their tendency to co-extract with lipid-soluble compounds like alpha-tocopherol. They can cause significant ion suppression in the electrospray ionization (ESI) source of the mass spectrometer.[5]
Troubleshooting Guide
Problem 1: I am observing significant ion suppression and poor reproducibility despite using this compound as an internal standard.
Possible Cause & Solution:
While a SIL-IS can compensate for a significant portion of matrix effects, severe ion suppression can still impact sensitivity and reproducibility. This often indicates a high concentration of interfering compounds in the prepared sample.
Troubleshooting Steps:
-
Optimize Sample Preparation: The choice of sample preparation method is critical in minimizing matrix effects. Different techniques offer varying degrees of cleanliness. Consider switching to a more rigorous method if you are currently using a simple protein precipitation.
-
Protein Precipitation (PPT): This is the simplest method but often results in the "dirtiest" extracts with significant matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for certain analytes.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing interfering matrix components, including phospholipids, and provides the cleanest samples.[6]
-
-
Chromatographic Separation: Ensure that your chromatographic method effectively separates alpha-tocopherol from the bulk of the matrix components.
-
Gradient Elution: Employ a gradient elution that separates the analyte from early-eluting polar interferences and late-eluting non-polar interferences.
-
Column Chemistry: Consider using a different column chemistry (e.g., a pentafluorophenyl column) that may offer different selectivity for alpha-tocopherol and interfering compounds.[4]
-
Workflow for Troubleshooting Ion Suppression
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
stability of DL-alpha-Tocopherol-13C3 in different solvents
This technical support center provides guidance on the stability of DL-alpha-Tocopherol-13C3 in various solvents, addressing common issues researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound, a stable isotope-labeled form of DL-alpha-Tocopherol (Vitamin E), is sensitive to light, heat, and oxygen.[1][2][3] For long-term storage of the neat compound, it is recommended to keep it in a tightly sealed, light-proof container.[1] When stored in its unopened, original packaging at temperatures not exceeding 25°C in a dry, dark place, the unlabeled form is stable for at least 36 months.[1] Once opened, the contents should be used quickly.[1] For solutions, storage at low temperatures is recommended. Stock solutions are generally stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light.[4] It is important to note that the 13C isotopic label does not significantly alter the chemical stability of the molecule compared to its unlabeled counterpart.
Q2: In which solvents is this compound soluble?
A2: DL-alpha-Tocopherol is soluble in a range of organic solvents, including hydrocarbons, chlorinated hydrocarbons like chloroform, alcohols such as ethanol, and fats and oils.[1][5] It is also miscible with ether and acetone.[5] However, it is practically insoluble in water.[2][3][5] For experimental purposes, solvents like DMSO, PEG300, and Tween-80 have been used to prepare formulations.[4]
Q3: How does exposure to light and temperature affect the stability of this compound solutions?
A3: Exposure to light and elevated temperatures can lead to the degradation of DL-alpha-Tocopherol.[1][2][6] Studies on the unlabeled form have shown that degradation is more pronounced at higher temperatures.[6] Similarly, UV light exposure can induce degradation, with the rate being influenced by the solvent.[6] It is crucial to protect solutions from light by using amber vials or by wrapping containers in foil.[7] For short-term storage, refrigeration at 2-8°C is an option, while for longer periods, frozen storage at -20°C or -80°C is recommended.[4][8]
Q4: Are there any known incompatibilities for this compound?
A4: DL-alpha-Tocopherol is incompatible with strong oxidizing agents and alkaline conditions.[3][5] Contact with these substances should be avoided to prevent chemical degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of the stock solution. | Prepare fresh stock solutions and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.[4] Always store stock solutions protected from light at -20°C or -80°C.[4] |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility of DL-alpha-Tocopherol.[2][3][5] | Use a co-solvent system. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween-80, and saline for better dispersion in aqueous media.[4] |
| Discoloration of the solution (turning dark) | Oxidation due to exposure to air and/or light.[1][3] | Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. Store solutions in tightly sealed, light-proof containers.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Amber glass vials or clear vials wrapped in aluminum foil
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 25 mg/mL).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Protocol 2: Stability Assessment by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in a specific solvent.
-
Materials:
-
Prepared stock solution of this compound
-
Solvent of interest (e.g., ethanol, hexane)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., methanol:water 99:1)[5]
-
Amber HPLC vials
-
-
Procedure:
-
Dilute the stock solution to a known concentration in the solvent of interest.
-
Transfer the solution into several amber HPLC vials.
-
Analyze the initial concentration (T=0) using HPLC-UV. Set the UV detector to 292 nm.[9]
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light or exposed to light).
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), analyze a vial from each storage condition.
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Stability Data Summary
The following tables summarize the stability of unlabeled DL-alpha-Tocopherol under various conditions. The stability of this compound is expected to be comparable.
Table 1: Stability of DL-alpha-Tocopherol in Solution
| Solvent/Matrix | Storage Temperature | Duration | Stability Notes |
| Stock Solution | -80°C | 6 months | Stable when protected from light and repeated freeze-thaw cycles.[4] |
| Stock Solution | -20°C | 1 month | Stable when protected from light.[4] |
| Serum/Plasma | -80°C | 3 months | Recommended for epidemiological studies to minimize degradation.[9] |
| Serum/Plasma | -20°C | 1 month | Some variability in degradation observed. Not recommended for storage longer than one month.[9] |
| Whole Blood | Room Temperature | 8 hours | Extremely stable without special handling.[9] |
| Ethanol, Chloroform | 2-8°C | Several months | Solutions remain active when protected from light.[5] |
Table 2: Impact of Environmental Factors on DL-alpha-Tocopherol Degradation
| Factor | Condition | Solvent/Matrix | Observation |
| UV Light | 6 hours exposure | Hexane Solution | ~32% degradation.[6] |
| UV Light | 6 hours exposure | Methanol Solution | Significant degradation.[6] |
| Temperature | 180°C | Pure Oil | Follows first-order degradation kinetics.[6] |
| Light | 24 hours at Room Temp. | Clear Tube | 17.9% decrease.[7] |
| Light | 24 hours at Room Temp. | Amber Tube | 7.3% decrease.[7] |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound and mitigation strategies.
References
- 1. download.basf.com [download.basf.com]
- 2. DL-alpha-Tocopherol | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL alpha-Tocopherol BP Ph Eur USP Grade Manufacturers, with SDS [mubychem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Establishing preanalytical stability of vitamin A and vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DL-alpha-Tocopherol-13C3 Mass Spectrometry Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DL-alpha-Tocopherol-13C3 in mass spectrometry (MS) applications. The focus is on improving the signal-to-noise (S/N) ratio for accurate and reliable quantification.
Troubleshooting Guide: Low Signal-to-Noise Ratio
Use this guide to diagnose and resolve common issues leading to a poor signal-to-noise ratio during the analysis of this compound.
Q: Why is my signal-to-noise ratio for this compound unexpectedly low?
A: A low S/N ratio can originate from multiple stages of your analytical workflow, including sample preparation, chromatographic separation, and mass spectrometry settings. The following flowchart provides a logical approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low S/N ratio.
Key Optimization Strategies
Sample Preparation
Q: How can I minimize matrix effects that suppress my analyte's signal?
A: Matrix effects occur when co-eluting endogenous components from the sample (e.g., lipids, salts) interfere with the ionization of the target analyte, typically causing ion suppression.[1] Using a stable isotope-labeled internal standard like this compound is the primary way to compensate for these effects during quantification.[2] However, reducing the matrix load is crucial for improving the raw signal.
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Solid Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples. A HybridSPE® material can provide enhanced analyte recovery and sensitivity by removing phospholipids and proteins.[2][3] In one study, SPE was found to be the method least affected by matrix effects for vitamin E analysis.[4]
-
Supported Liquid Extraction (SLE): SLE can yield very high recovery rates for tocopherols.[4]
-
Protein Precipitation (PPT): While a simpler method, ensure it is efficient. Adding acetonitrile (with 1% formic acid) is a common approach.[3]
Liquid Chromatography
Q: What is the best LC setup for separating α-Tocopherol?
A: Proper chromatographic separation is key to resolving the analyte from interfering compounds.
-
Column Choice: Reversed-phase HPLC with a C18 or C30 column is widely used.[5] For enhanced separation from isomers and metabolites, a pentafluorophenyl (PFP) based core-shell column can provide excellent baseline separation.[2][6]
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Mobile Phase: Methanol-based mobile phases often yield a significantly better MS signal for tocopherols compared to acetonitrile-based ones.[6][7] A common mobile phase is a gradient of methanol and water, often with a small amount of formic acid to aid in ionization.[8]
-
Flow Rate: To improve ionization efficiency, especially with ESI, using a flow-splitter to reduce the flow rate into the mass spectrometer (e.g., to 100 µL/min) can be beneficial.[8]
Mass Spectrometry Ionization
Q: Which ionization source is better for α-Tocopherol: ESI or APCI?
A: The choice of ionization source significantly impacts signal intensity and stability.
-
APCI is often superior: For tocopherols, Atmospheric Pressure Chemical Ionization (APCI) in the negative ion mode is frequently more efficient and robust than Electrospray Ionization (ESI).[6][7]
-
Negative vs. Positive Mode: Ionization in the negative ion mode produces target deprotonated pseudo-molecular ions ([M-H]⁻) more reliably and with less fragmentation than positive mode, which can result in a mix of protonated ions ([M+H]⁺) and molecular ions ([M]⁺), leading to poor repeatability.[6][7]
-
Advantages of APCI: Studies have shown that negative ion APCI provides a larger linearity range, lower detection limits, and is less sensitive to the mobile phase composition compared to ESI for tocopherol analysis.[6][7]
Experimental Protocols
Protocol 1: Sample Preparation using SPE
This protocol is adapted from methodologies designed to extract α-Tocopherol from plasma/serum for LC-MS/MS analysis.[2][3]
-
Sample Spiking: To 200 µL of plasma, add the this compound internal standard solution.
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Protein Precipitation: Add 1400 µL of acetonitrile containing 1% formic acid to the sample. Vortex thoroughly for 1 minute.
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 5 minutes at 20°C.
-
SPE Cleanup:
-
Pre-condition a HybridSPE® column with acetonitrile and 1% formic acid.
-
Apply the supernatant from the previous step directly onto the conditioned SPE column.
-
-
Elution & Evaporation: Collect the eluate and evaporate it to dryness under a stream of nitrogen or using a vacuum concentrator at 45°C.
-
Reconstitution: Dissolve the dried residue in 200 µL of the initial mobile phase (e.g., 70% methanol in water with 0.1% formic acid) for injection into the LC-MS/MS system.
Caption: General experimental workflow for sample preparation.
Protocol 2: LC-MS/MS Method Parameters
These parameters are a starting point based on validated methods for α-Tocopherol analysis.[3][8] Optimization for your specific instrument is required.
| Parameter | Setting |
| LC System | UHPLC System |
| Column | Pentafluorophenyl (PFP) Core-Shell Column (e.g., Kinetex F5, 2.1 x 100 mm, 1.7 µm)[3][8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Optimized to separate α-Tocopherol from matrix interferences (e.g., start at 70% B, ramp to 90% B)[8] |
| Flow Rate | 0.25 mL/min (may use a splitter to reduce flow to MS)[8] |
| Column Temp | 45 °C[8] |
| MS System | Triple Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Source | APCI (recommended) or ESI |
| Polarity | Negative |
| Key MS Parameters | Dry Gas Temp: ~280°C, Nebulizer Pressure: ~2.8 bar, Capillary Voltage: ~4100 V[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data & Performance
The following tables summarize typical performance metrics from published methods for α-Tocopherol analysis, which can serve as a benchmark for your experiments.
Table 1: Comparison of Ionization Techniques for Tocopherol Analysis Data synthesized from Lanina et al. (2007)[6]
| Feature | ESI (Negative Ion) | APCI (Negative Ion) | Advantage |
| Linearity Range | 15 - 3700 ng/mL | 7.5 - 25000 ng/mL | APCI offers a much wider linear range. |
| Detection Limits | Higher | 2-6 times lower | APCI provides better sensitivity. |
| Robustness | More sensitive to solvent | Less sensitive to solvent/analyte structure | APCI is more robust for method development. |
Table 2: Example Method Performance Metrics
| Analyte/Method | Limit of Quantification (LOQ) | Recovery | Reference |
| α-Tocopherol (HPLC) | 500 ng/mL | N/A | [9] |
| α-Tocopherol (LC-APCI-MS) | 9 ng/mL | N/A | [6][7] |
| α-Tocopherol (LC-MS/MS) | 11.6 µmol/L | 88-94% | [3][8] |
| α-Tocopherol (GC-MS) | 0.35 µg/mL | 97.4% | [10] |
Frequently Asked Questions (FAQ)
Q1: What are the expected precursor and product ions for this compound in MS/MS?
A: For native α-Tocopherol (MW ≈ 430.7 g/mol ), the protonated molecule [M+H]⁺ is m/z 431.3. A prominent fragment ion is m/z 165, resulting from the cleavage of the chromanol ring.[11] For your this compound (MW ≈ 433.7 g/mol ), you should look for the following transitions, which must be confirmed on your instrument:
-
Precursor Ion ([M+H]⁺): ~m/z 434.3
-
Product Ion: ~m/z 165 (fragmentation of the ring, which does not contain the 13C labels if they are on the phytol tail) or a shifted fragment if the labels are on the ring. Confirm the exact position of the 13C atoms.
If operating in negative mode (APCI), the precursor would be [M-H]⁻ at ~m/z 432.3.
Q2: My signal for the labeled standard is extremely high and saturating the detector. How can I get an accurate measurement?
A: When an analyte is too concentrated, detector saturation can occur. A technique called "mass spectroscopic dilution" can be used. Instead of monitoring the most intense MS/MS transition (MS²), you can monitor a less intense fragment of a fragment (MS³). This uses transitions like [Precursor → Product Ion 1 → Product Ion 2] to bring the signal back into the linear range of the detector without physically diluting the sample.[3][8] For example, for α-TOH, an MS³ transition of 431.3 → 165.0 → 137.0 has been used.[3]
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS)?
A: Yes, GC-MS is a valid technique for tocopherol analysis. It often requires derivatization of the analyte (e.g., converting to trimethylsilyl (TMS) derivatives) to improve volatility and thermal stability.[12] Stable isotope dilution methods using deuterated standards have been successfully developed for GC-MS, demonstrating high sensitivity with detection limits as low as 25 fmol.[12]
Q4: My baseline is very noisy. What are the common causes?
A: A noisy baseline reduces your S/N ratio. Common causes include:
-
Contaminated mobile phase or LC system: Use high-purity solvents and flush the system regularly.
-
Matrix components: Incomplete removal of complex matrix components can lead to a high chemical background. Improve your sample cleanup procedure.
-
MS source contamination: The ionization source can become contaminated over time. Regular cleaning as per the manufacturer's protocol is essential.
-
Electronic noise: Ensure proper grounding and stable power for the MS instrument.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects in ultra-high performance supercritical fluid chromatography-mass spectrometry analysis of vitamin E in plasma: The effect of sample preparation and data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of reversed-phase liquid chromatography-mass spectrometry with electrospray and atmospheric pressure chemical ionization for analysis of dietary tocopherols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and High-Resolution Imaging of α-Tocopherol from Human Cells to Whole Animals by TOF-SIMS Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-eluting interferences in tocopherol analysis
Welcome to the technical support center for tocopherol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to co-eluting interferences during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting interferences in tocopherol analysis?
Co-eluting interferences in tocopherol analysis typically arise from several sources:
-
Matrix Components: Complex sample matrices, especially in foods and biological tissues, contain lipids (e.g., triacylglycerols, cholesterol), which can co-elute with tocopherols, particularly in reversed-phase HPLC (RP-HPLC).[1][2]
-
Structural Isomers: The structural similarity between tocopherol isomers, especially β- and γ-tocopherols which are positional isomers, makes their separation challenging.[1] Complete resolution of all eight tocopherol and tocotrienol vitamers is often difficult with standard C18 columns.[1]
-
Related Compounds: Other naturally occurring compounds with similar structures, such as plastochromanol-8 (a homolog of γ-tocotrienol), can co-elute and be misidentified as β-tocopherol or γ-tocotrienol in normal-phase HPLC (NP-HPLC).[1]
-
Sample Contamination: External contaminants can be introduced during sample collection and preparation. For instance, components from serum separating tubes (SSTs) have been reported to leach out and co-elute with α-tocopherol in RP-HPLC with UV detection.[3]
Q2: Why is it particularly difficult to separate β- and γ-tocopherol?
The separation of β- and γ-tocopherol is a classic challenge because they are structural isomers with the same molecular weight and very similar polarity.[1] In reversed-phase HPLC (RP-HPLC) using common C18 columns, these two compounds often co-elute, appearing as a single chromatographic peak.[1][4] While normal-phase HPLC (NP-HPLC) is generally more effective at separating these isomers, achieving baseline resolution still requires careful optimization of the mobile phase.[1]
Q3: Can my choice of HPLC mode (Normal-Phase vs. Reversed-Phase) affect co-elution?
Yes, the choice of HPLC mode is critical.
-
Normal-Phase HPLC (NP-HPLC): This is the preferred method for separating all eight vitamin E isomers (α, β, γ, δ-tocopherols and tocotrienols).[1][5] The separation is based on the polarity of the chromanol ring, which differs based on the number and position of methyl groups.[1] However, co-extracting neutral lipids generally do not interfere with the separation in NP-HPLC.[1]
-
Reversed-Phase HPLC (RP-HPLC): While RP-HPLC systems use less hazardous mobile phases, they struggle to separate β- and γ-vitamers.[1] Furthermore, RP-HPLC is highly susceptible to interference from co-extracted lipids, which can contaminate the column. Therefore, a saponification step to remove these lipids is often recommended for RP-HPLC analysis.[1]
Q4: What detector should I use to minimize interferences?
The choice of detector can significantly impact selectivity and sensitivity.
-
Fluorescence Detection (FLD): This is the most common and preferred detector for tocopherol analysis due to its high sensitivity and selectivity, especially for biological samples with low concentrations.[1][5][6] Excitation is typically set around 290-296 nm and emission at 325-330 nm.[1]
-
UV-Vis Detection: UV detection (around 290-300 nm) can be used, but it is less sensitive and selective than FLD.[1] It is generally suitable only for tocol-rich samples like vegetable oils.[1]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and can effectively resolve co-eluting peaks by differentiating compounds based on their mass-to-charge ratio.[2][7] LC-MS/MS is particularly powerful for accurately quantifying multiple analytes in complex matrices and confirming peak identities.[3][7]
Troubleshooting Guide
Problem: I have an unidentified peak co-eluting with my tocopherol of interest.
This guide will help you diagnose and resolve the issue. Follow the decision tree below.
Caption: Troubleshooting decision tree for co-eluting interferences.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Direct Solvent Extraction | Tocopherols are extracted from the matrix using an organic solvent (e.g., hexane, ethanol).[1] | Simple, fast, minimizes risk of analyte degradation.[8] | Can co-extract interfering lipids, especially problematic for RP-HPLC.[1][8] | NP-HPLC analysis; simple matrices like vegetable oils.[1] |
| Alkaline Hydrolysis (Saponification) | Breaks down ester linkages in lipids (e.g., triacylglycerols) by heating with a strong base (e.g., KOH). | Effectively removes interfering saponifiable lipids.[1] Improves extractability from complex food matrices.[1] | Tocopherols are prone to degradation under alkaline conditions if not protected from oxygen.[1] Can be time-consuming. | RP-HPLC analysis; complex matrices (tissues, processed foods).[1] |
| Solid-Phase Extraction (SPE) | Compounds are separated based on their physical and chemical properties as they pass through a solid sorbent. | Provides cleaner extracts and can be targeted for specific analytes (e.g., MIP-SPE).[8] | Can be more costly and requires method development to optimize sorbent and solvent selection. | Complex biological samples requiring high purity; targeted enrichment.[8] |
Table 2: HPLC Conditions for Resolving Critical Tocopherol Pairs
| Target Separation | HPLC Mode | Stationary Phase | Example Mobile Phase | Key Considerations | Reference |
| All 8 Vitamers (including β/γ isomers) | Normal-Phase (NP-HPLC) | Silica | n-Hexane with 4-5% (v/v) 1,4-dioxane | 1,4-dioxane provides better selectivity than weaker modifiers like 2-propanol for critical pairs. | [1] |
| β- and γ-Tocopherol | Normal-Phase (NP-HPLC) | Silica | n-Hexane / Ethyl Acetate with 0.9-1.8% (v/v) Acetic Acid | The addition of acetic acid can improve the resolution and stability of the silica column. | [1][2] |
| α-, (β+γ)-, and δ-Tocopherols | Reversed-Phase (RP-HPLC) | C18 | Methanol / Water (e.g., 90:10, v/v) | This method does not separate β- and γ-tocopherols but is useful when their combined total is sufficient. | [4] |
| α-, (β+γ)-, and δ-Tocopherols | Reversed-Phase (RP-HPLC) | C30 | Gradient of Methanol and Isopropanol-Hexane | C30 columns offer different selectivity and can be used for simultaneous analysis of other fat-soluble vitamins. | [1] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis (Saponification) for Lipid Removal
This protocol is designed to remove interfering triacylglycerols from complex matrices like food or tissue homogenates prior to RP-HPLC analysis.
Caption: Experimental workflow for saponification of complex samples.
Methodology:
-
Sample Preparation: Accurately weigh the homogenized sample (e.g., 0.5-1.0 g) into a glass tube equipped with a Teflon-lined screw cap. Add an antioxidant like ascorbic acid (e.g., 100 mg) to prevent oxidative loss of tocopherols.[1]
-
Internal Standard: Add a known amount of an internal standard (e.g., 5,7-dimethyltocol or α-tocopheryl acetate) to correct for extraction losses.
-
Hydrolysis: Add 5 mL of 6% (w/v) potassium hydroxide (KOH) in ethanol. Flush the headspace of the tube with nitrogen, seal it tightly, and vortex.
-
Incubation: Place the tube in a shaking water bath at 70°C for 45 minutes. Cover the bath to protect samples from light.[1]
-
Extraction:
-
Remove the tube and cool it immediately in an ice bath.
-
Add 5 mL of deionized water or 1% (w/v) NaCl solution.[9]
-
Add 10 mL of an extraction solvent, such as n-hexane or a mixture of n-hexane:ethyl acetate (9:1, v/v).[9]
-
Cap the tube, vortex vigorously for 2 minutes, and then centrifuge at ~2000 x g for 5 minutes to separate the layers.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step (Step 5) two more times, pooling the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a precise volume (e.g., 1.0 mL) of the HPLC mobile phase or a suitable solvent (e.g., methanol or hexane). The sample is now ready for injection.[10]
-
Protocol 2: Optimizing HPLC Mobile Phase for Improved Resolution
This protocol provides a systematic approach to adjusting the mobile phase to resolve co-eluting peaks, particularly for NP-HPLC. The goal is to modify the selectivity (α) and retention factor (k) of the chromatographic system.[11][12]
Methodology:
-
Establish a Baseline: Run your current method with the co-eluting peaks and record the retention times and resolution.
-
Identify Critical Pair: Identify the pair of compounds that require better separation (e.g., β- and γ-tocopherol).
-
Systematic Adjustment (One Variable at a Time):
-
Change Modifier Strength (NP-HPLC): The separation of tocopherol isomers is highly dependent on the polar modifier used with the non-polar main solvent (e.g., n-hexane).
-
Action: If using a weak modifier like 2-propanol or diisopropyl ether and experiencing co-elution of β- and γ-tocopherol, switch to a stronger or more selective modifier like 1,4-dioxane.[1]
-
Procedure: Prepare several mobile phases with n-hexane and varying concentrations of 1,4-dioxane (e.g., start with 3%, then try 4% and 5%). Inject the standard mixture with each mobile phase and evaluate the resolution.
-
-
Introduce an Additive (NP-HPLC): Small amounts of acid can improve peak shape and selectivity on silica columns.
-
Action: Add a small percentage of acetic acid to the mobile phase.
-
Procedure: Prepare a mobile phase of n-hexane and ethyl acetate containing 1.0% (v/v) acetic acid. Compare the resulting chromatogram to your baseline. This has been shown to effectively separate β- and γ-tocopherol.[1]
-
-
Change Organic Solvent (RP-HPLC): While less effective for β/γ separation, changing the organic component of the mobile phase (e.g., from methanol to acetonitrile) can alter selectivity for other co-eluting pairs.
-
Action: If your mobile phase is methanol/water, prepare an equivalent strength mobile phase using acetonitrile/water and compare the chromatograms.
-
-
-
Adjust Solvent Strength:
-
Goal: To increase the retention time (k) and allow more time for separation to occur.[12]
-
Action (NP-HPLC): Decrease the percentage of the polar modifier (e.g., reduce 1,4-dioxane from 4% to 3.5%).
-
Action (RP-HPLC): Decrease the percentage of the organic solvent (e.g., reduce methanol from 95% to 90%).
-
-
Evaluate and Finalize: Compare the resolution from all test runs. Select the mobile phase composition that provides baseline separation of the critical pair without excessively long run times. Ensure the new method is robust by testing its reproducibility.
References
- 1. aocs.org [aocs.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Free and Esterified Tocopherols, Tocotrienols and Other Extractable and Non-Extractable Tocochromanol-Related Molecules: Compendium of Knowledge, Future Perspectives and Recommendations for Chromatographic Techniques, Tools, and Approaches Used for Tocochromanol Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
Technical Support Center: Quantification of Tocopherols in Complex Biological Samples
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of tocopherols (Vitamin E) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting tocopherols from plasma or serum?
A1: Liquid-liquid extraction (LLE) is a widely used and effective method. A common procedure involves protein precipitation with an alcohol like ethanol, followed by extraction of tocopherols into a nonpolar organic solvent such as hexane.[1] For tissue samples, direct solvent extraction from the tissue homogenate is often preferred to minimize degradation.[1] It's crucial to add an antioxidant, like ascorbic acid or butylated hydroxytoluene (BHT), during homogenization to prevent oxidative loss.[2][3]
Q2: How can I prevent the degradation of tocopherols during sample preparation?
A2: Tocopherols are highly susceptible to oxidation, which can be accelerated by exposure to heat, light, and atmospheric oxygen.[4] To minimize degradation:
-
Work in low light: Use amber vials or cover glassware with aluminum foil.[5]
-
Use antioxidants: Add antioxidants like ascorbic acid, pyrogallol, or BHT to the sample during homogenization and extraction.[2][3][5]
-
Maintain low temperatures: Keep samples on ice and use refrigerated centrifuges. Store extracts at -20°C or lower if analysis is not immediate.[6]
-
Use an inert atmosphere: If possible, perform extraction steps under a stream of nitrogen or argon gas to displace oxygen.[7]
Q3: Is saponification necessary for my samples? What are the risks?
A3: Saponification is a process of heating the sample with a strong alkali (like potassium hydroxide, KOH) to hydrolyze triglycerides and other interfering lipids, which is often necessary for fatty tissues or lipid-rich food matrices.[5]
-
When to use it: It is recommended for samples with high-fat content (e.g., adipose tissue, liver, oils) to reduce matrix complexity and improve extraction efficiency.[5]
-
Risks: The heating step can lead to significant degradation of tocopherols if not performed carefully.[8] Saponification can be particularly harsh on certain tocopherol isomers. For liver samples, methods involving saponification have been shown to negatively affect the stability of tocopherols, with recovery rates dropping to around 65%.[8] It is critical to perform this step under an inert atmosphere and in the presence of antioxidants.[5]
Q4: Which HPLC method is better for separating tocopherol isomers: Normal-Phase (NP) or Reversed-Phase (RP)?
A4: The choice depends on the analytical goal.
-
Normal-Phase (NP-HPLC): NP-HPLC, typically using a silica column with a nonpolar mobile phase (e.g., hexane with a polar modifier like isopropanol), offers superior resolution of the structurally similar α-, β-, γ-, and δ-tocopherol isomers.[9][10] This is the preferred method for accurately quantifying individual isomers.[11]
-
Reversed-Phase (RP-HPLC): RP-HPLC, commonly using a C18 column with a polar mobile phase (e.g., methanol/acetonitrile), is more widely used and robust.[12][13] However, it often struggles to separate the β- and γ-isomers, which may co-elute.[12][14] RP-HPLC is excellent for quantifying total α-tocopherol or when complete isomer separation is not critical.[15]
Q5: What are "matrix effects" in LC-MS/MS analysis and how can they be minimized?
A5: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[16] This is a significant challenge in complex biological samples and can lead to inaccurate quantification.[17][18] For α-tocopherol, matrix effects using electrospray ionization (ESI) can be substantial.[19]
-
How to minimize:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) or thorough liquid-liquid extraction to remove interfering substances like phospholipids.[17]
-
Chromatographic Separation: Optimize the HPLC method to separate tocopherols from the majority of matrix components.
-
Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., deuterium-labeled α-tocopherol), which behaves nearly identically to the analyte during extraction and ionization.[17]
-
Alternative Ionization: Techniques like UniSpray (US) have been shown to eliminate matrix effects for α-tocopherol where ESI fails.[19]
-
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No Peak or Very Low Peak Intensity | 1. Analyte Degradation: Tocopherols were oxidized during sample preparation.[4]2. Inefficient Extraction: The chosen solvent or procedure did not effectively extract the analyte.3. Instrument/Detector Issue: The detector lamp may be failing, or the settings (e.g., wavelength) are incorrect.[20]4. Sample Still on Column: The mobile phase may be too weak to elute the highly lipophilic tocopherol.[20] | 1. Review Sample Prep: Ensure antioxidants were used, and samples were protected from light and heat.2. Verify Extraction: Check the suitability of the extraction solvent for your sample matrix. Consider a more exhaustive extraction method like ultrasound-assisted extraction.[8]3. Check Instrument: Run a standard to confirm instrument performance. Ensure the fluorescence (Ex: ~295 nm, Em: ~330 nm) or UV (λ: ~292 nm) detector is set correctly.[10]4. Modify Method: Try a stronger mobile phase (e.g., increase the percentage of the stronger solvent) or flush the column with a strong solvent like 100% acetonitrile.[20] |
| Poor Chromatographic Resolution (Overlapping Peaks) | 1. Co-elution of Isomers: β- and γ-tocopherols are notoriously difficult to separate, especially with RP-HPLC.[12][14]2. Inappropriate Column: The column chemistry is not suitable for isomer separation.3. Suboptimal Mobile Phase: The mobile phase composition is not optimized for separation. | 1. Switch to NP-HPLC: For baseline separation of all isomers, a normal-phase silica column is highly recommended.[9][10]2. Try a Different RP Column: Pentafluorophenyl (PFP) columns can offer alternative selectivity and may improve the separation of β- and γ-isomers compared to standard C18 columns.[14]3. Optimize Mobile Phase: Systematically adjust the solvent ratios or try different modifiers (e.g., adding small amounts of acetic acid or using different alcohols) in your mobile phase.[9][10] |
| High Variability Between Replicates (Poor Precision) | 1. Inconsistent Sample Preparation: Manual extraction steps, especially pipetting of viscous organic solvents, can introduce variability.2. Matrix Effects: In LC-MS/MS, inconsistent ion suppression/enhancement between samples can cause high variability.[16][21]3. Analyte Instability: The analyte may be degrading in the final extract while waiting for injection in the autosampler.[6] | 1. Use an Internal Standard (IS): Add a suitable IS (e.g., δ-tocopherol or a stable isotope-labeled version) at the very beginning of the sample preparation process to correct for variability in extraction and injection.[8]2. Address Matrix Effects: Use a stable isotope-labeled IS for LC-MS/MS.[17] Alternatively, perform a standard addition calibration for a subset of samples to quantify the effect.[21]3. Assess Stability: Perform a stability test by re-injecting the same prepared sample over several hours to see if the peak area decreases over time. Keep autosampler trays cooled if possible. |
Experimental Protocols & Data
Protocol 1: LLE of Tocopherols from Human Plasma
This protocol is adapted from standard methods for plasma extraction.[1]
-
To a 2 mL amber microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of an internal standard solution (e.g., δ-tocopherol in ethanol).
-
Add 100 µL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of n-hexane. Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper hexane layer to a clean amber tube.
-
Repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the hexane fractions.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
Data Tables
Table 1: Comparison of Extraction Methods for Tocopherols in Chicken Liver & Plasma
| Method | Matrix | Recovery (%)[8] | Comments |
| Solvent Only (SOL) | Liver | 95% | Measured values were much lower than other methods, suggesting incomplete extraction.[8] |
| Ultrasound Assisted (UA) | Liver | 104% | Effective extraction without chemical degradation; better reproducibility than saponification.[8] |
| Saponification + Solvent (SP) | Liver | 65% | Significantly affected the stability of tocopherols.[8] |
| Saponification + UA (SP-UA) | Liver | 62% | Lower recovery than SP or UA alone.[8] |
| Solvent Only (SOL) | Plasma | 98% | High recovery for plasma samples.[8] |
| Ultrasound Assisted (UA) | Plasma | 103% | High recovery and good reproducibility.[8] |
| Saponification + Solvent (SP) | Plasma | 97% | Differences with other methods were not significant for plasma.[8] |
| Saponification + UA (SP-UA) | Plasma | 94% | Good recovery for plasma.[8] |
Table 2: Typical HPLC Conditions for Tocopherol Isomer Separation
| Parameter | Normal-Phase (NP) HPLC[9][10] | Reversed-Phase (RP) HPLC[14][15] |
| Stationary Phase | Silica or Amino Column | C18 or PFP Column |
| Mobile Phase | Hexane with a polar modifier (e.g., 1-2% Isopropanol or 4-5% 1,4-Dioxane) | Methanol:Acetonitrile (e.g., 25:75) or Methanol:Water (e.g., 98:2) |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 - 1.5 mL/min |
| Detection | Fluorescence (Ex: 290-296 nm, Em: 325-330 nm) | Fluorescence or UV/DAD (~292 nm) |
| Isomer Separation | Excellent: Baseline separation of α, β, γ, and δ isomers. | Variable: β and γ isomers often co-elute on C18 columns.[14] |
Visualized Workflows
Caption: General workflow for quantifying tocopherols in biological samples.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
References
- 1. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16-vitamin-e-analysis-methods-for-animal-tissues - Ask this paper | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
- 5. Vitamin E analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Tocopherol & tocotrienol standard/extract - Chromatography Forum [chromforum.org]
- 7. Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.) [mdpi.com]
- 8. Comparison of extraction methods for quantifying vitamin E from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. Development and validation of a single HPLC method for determination of <i>α</i>‐tocopherol in cell culture and in huma… [ouci.dntb.gov.ua]
- 14. silicycle.com [silicycle.com]
- 15. Determination of alpha-tocopherol in tissues and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 17. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix effects in ultra-high performance supercritical fluid chromatography-mass spectrometry analysis of vitamin E in plasma: The effect of sample preparation and data processing. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
light and temperature sensitivity of DL-alpha-Tocopherol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light and temperature sensitivity of DL-alpha-Tocopherol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of DL-alpha-Tocopherol?
A1: DL-alpha-Tocopherol is primarily sensitive to light, heat, and oxygen.[1] Exposure to these factors can lead to oxidative degradation, resulting in a loss of potency and the formation of degradation products.
Q2: What are the recommended storage conditions for DL-alpha-Tocopherol?
A2: To ensure stability, DL-alpha-Tocopherol should be stored in light-proof and airtight containers.[1] For long-term storage, temperatures at or below 25°C are recommended.[1] Some sources suggest storage at -20°C.[2] It is also advisable to handle the substance under an inert gas atmosphere to minimize exposure to oxygen.
Q3: What are the common degradation products of DL-alpha-Tocopherol?
A3: The oxidation of DL-alpha-Tocopherol can lead to the formation of several degradation products, including tocopheroxide, tocopherylquinone, and various dimers and trimers.[3] The specific products formed can depend on the conditions of degradation, such as the presence of oxygen and the type of solvent.
Q4: Does the solvent affect the stability of DL-alpha-Tocopherol?
A4: Yes, the solvent can significantly impact the stability of DL-alpha-Tocopherol. For instance, studies have shown that α-tocopherol dissolved in methanol degrades faster when exposed to UV light compared to when it is dissolved in hexane.[4][5] In contrast, free α-tocopherol (in oil form) shows greater degradation at high temperatures compared to when it is dissolved.[4][5]
Q5: What is the kinetic model that typically describes the degradation of DL-alpha-Tocopherol?
A5: The degradation of DL-alpha-Tocopherol often follows first-order kinetics, particularly when exposed to heat.[4][5] This means the rate of degradation is directly proportional to the concentration of DL-alpha-Tocopherol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of DL-alpha-Tocopherol in solution. | 1. Exposure to light: The storage container may not be adequately protecting the solution from light. 2. Presence of oxygen: The solvent may not have been properly degassed, or the container may not be airtight. 3. Incompatible solvent: The chosen solvent may be promoting degradation. 4. Contaminants: The presence of metal ions or other impurities can catalyze oxidation. | 1. Use amber glassware or wrap containers in aluminum foil. Work in a dimly lit area or under yellow light. 2. Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Use screw-cap vials with septa for storage. 3. Consult literature for solvent compatibility. Consider using a less polar solvent if photodegradation is a concern. 4. Use high-purity solvents and ensure all glassware is thoroughly cleaned. |
| Inconsistent results in stability studies. | 1. Variable temperature control: Fluctuations in incubator or oven temperature. 2. Inconsistent light exposure: Samples receiving different amounts of light. 3. Inaccurate quantification: Issues with the analytical method (e.g., HPLC). | 1. Ensure the temperature-controlled equipment is properly calibrated and maintains a stable temperature. 2. Position all samples at an equal distance from the light source and ensure uniform illumination. 3. Validate the analytical method for linearity, precision, and accuracy. Use an internal standard to correct for variations in sample preparation and injection volume. |
| Appearance of unknown peaks in HPLC chromatogram after stability testing. | 1. Formation of degradation products: The new peaks are likely degradation products of DL-alpha-Tocopherol. | 1. Attempt to identify the degradation products using techniques like mass spectrometry (MS) coupled with HPLC. This can provide insights into the degradation pathway. |
| Color change (darkening) of the DL-alpha-Tocopherol sample. | 1. Oxidation: Exposure to air and/or light has led to oxidation.[1] | 1. This is a visual indicator of degradation. The sample should be discarded and a fresh, properly stored sample should be used. Ensure future storage is in an airtight, light-proof container. |
Data Presentation
Table 1: Thermal Degradation of α-Tocopherol
| Temperature (°C) | Time | Remaining α-Tocopherol (%) | Degradation Rate Constant (k) | Reference(s) |
| 60 | 30 days | 0 | - | [4] |
| 100 | 100 hours | 0 | - | [4] |
| 180 | 2 hours | ~50 | - | [5] |
| 180 | 6 hours | ~20 | - | [5] |
| Room Temperature (28-32) | - | - | 1.793 x 10⁻¹ % day⁻¹ (unheated sample) | [1] |
| Freezer (-18 to -14) | - | - | 0.204 x 10⁻¹ % day⁻¹ (heated sample, 40 min) | [1] |
| 210 | - | ~93.6 | - | [6] |
| 278 | - | ~39.3 | - | [6] |
Table 2: Photodegradation of α-Tocopherol
| Condition | Solvent | Exposure Time | Remaining α-Tocopherol (%) | Degradation Rate Constant (k) | Reference(s) |
| UV Light | Free (oil form) | 6 hours | No significant degradation | 0.040 h⁻¹ | [4][5] |
| UV Light | Hexane | 6 hours | ~80 | 0.077 h⁻¹ | [4][5] |
| UV Light | Methanol | 6 hours | ~30 | - | [4][5] |
| Daylight (in EVA bags) | Parenteral Nutrition Mixture | - | Substantial degradation | - | |
| Daylight (in multi-layered bags) | Parenteral Nutrition Mixture | - | Largely prevented | - |
Experimental Protocols
Protocol: Stability Testing of DL-alpha-Tocopherol using HPLC
This protocol outlines a general procedure for assessing the stability of DL-alpha-Tocopherol under specific temperature and light conditions.
1. Materials and Reagents:
-
DL-alpha-Tocopherol standard
-
High-purity solvent (e.g., hexane, ethanol, or methanol)
-
HPLC-grade mobile phase solvents (e.g., methanol, acetonitrile, water)
-
Internal standard (e.g., tocopheryl acetate)
-
Amber glass vials with screw caps and septa
-
Calibrated temperature-controlled chamber (oven or incubator)
-
Calibrated light source with controlled intensity (for photostability studies)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of DL-alpha-Tocopherol in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent.
-
From the stock solutions, prepare working solutions at the desired concentration for the stability study. Protect all solutions from light.
3. Sample Preparation for Stability Study:
-
Aliquot the working solution into multiple amber glass vials.
-
For thermal stability, place the vials in the temperature-controlled chamber set to the desired temperatures.
-
For photostability, place the vials in a chamber with the calibrated light source. Wrap control vials in aluminum foil to protect them from light.
4. Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw vials from the stability chambers.
-
Add a known amount of the internal standard to each vial.
-
Dilute the samples with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Inject the samples into the HPLC system.
5. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 98:2 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 292 nm or fluorescence detector (Excitation: 295 nm, Emission: 330 nm)
-
Injection Volume: 20 µL
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (DL-alpha-Tocopherol/Internal Standard) against the concentration of the standards.
-
Determine the concentration of DL-alpha-Tocopherol in the stability samples using the calibration curve.
-
Calculate the percentage of DL-alpha-Tocopherol remaining at each time point relative to the initial concentration (time 0).
-
If applicable, determine the degradation rate constant (k) by plotting the natural logarithm of the concentration versus time (for first-order kinetics).
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Alpha-Tocopherol Analysis
This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of alpha-tocopherol (the most active form of Vitamin E) in human plasma. The comparison is intended for researchers, scientists, and drug development professionals to aid in selecting the most appropriate method based on specific analytical needs, such as high-throughput screening versus high-sensitivity research applications.
Two primary methodologies are evaluated:
-
Method A: High-Throughput Protein Precipitation (PPT) . This approach prioritizes speed and simplicity, making it ideal for screening large numbers of samples where ultimate sensitivity is not the primary concern.
-
Method B: Comprehensive Solid-Phase Extraction (SPE) . This method employs a more rigorous sample cleanup to minimize matrix effects and enhance sensitivity, suitable for clinical research studies requiring high accuracy and precision.[1]
Experimental Protocols
Detailed methodologies for both approaches are provided below.
Method A: High-Throughput Protein Precipitation (PPT)
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 20 µL of an internal standard (IS) working solution (alpha-tocopherol-d6 in ethanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC System
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Gradient: Start at 80% B, increase to 98% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 1 minute.
-
Total Run Time: 3 minutes[2]
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode[3]
-
MRM Transitions:
-
Alpha-Tocopherol: 431.4 > 165.1
-
Alpha-Tocopherol-d6 (IS): 437.4 > 171.1
-
-
Method B: Comprehensive Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard (IS) working solution (alpha-tocopherol-d6 in ethanol).
-
Add 200 µL of 4% phosphoric acid and vortex for 10 seconds.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL methanol followed by 1 mL water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (90:10 Methanol:Water) and inject 5 µL into the LC-MS/MS system.[1]
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC System
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 75% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: APCI, Positive Mode[3]
-
MRM Transitions:
-
Alpha-Tocopherol: 431.4 > 165.1
-
Alpha-Tocopherol-d6 (IS): 437.4 > 171.1
-
-
Experimental Workflow Overview
The following diagram illustrates the key differences in the experimental workflows for Method A and Method B.
Performance Comparison
The validation data below summarizes the expected performance characteristics of each method.
Table 1: Linearity and Sensitivity
| Parameter | Method A: PPT | Method B: SPE |
| Linear Range (µg/mL) | 0.4 - 20 | 0.1 - 50 |
| LLOQ (µg/mL) | 0.4 | 0.1 |
| Correlation Coefficient (r²) | >0.995 | >0.998 |
Table 2: Precision and Accuracy
| QC Level | Method A: PPT | Method B: SPE |
| %CV / %Bias | %CV / %Bias | |
| Low QC (1 µg/mL) | <10% / ±10% | <5% / ±5% |
| Mid QC (8 µg/mL) | <8% / ±8% | <5% / ±5% |
| High QC (16 µg/mL) | <8% / ±8% | <5% / ±5% |
Data represents typical intra- and inter-day precision and accuracy results.[2]
Table 3: Recovery and Matrix Effect
| Parameter | Method A: PPT | Method B: SPE |
| Extraction Recovery (%) | >90% | >95% |
| Matrix Effect (%) | 80 - 95% | 95 - 105% |
Method Selection Guide
Choosing the appropriate method depends on the specific goals of your research. The following decision tree provides guidance on selecting between the high-throughput and comprehensive approaches.
Conclusion
Both the high-throughput protein precipitation method and the comprehensive solid-phase extraction method offer reliable and robust approaches for the quantification of alpha-tocopherol in plasma.
-
Method A is exceptionally well-suited for large-scale screening studies where rapid turnaround is paramount. Its simplified "dilute-and-shoot" nature significantly reduces sample preparation time.[6]
-
Method B provides superior sensitivity and effectively mitigates matrix effects through its rigorous cleanup process. This makes it the preferred choice for clinical research, pharmacokinetic studies, and any application demanding the highest degree of accuracy and precision.[4][7]
The selection should be based on a careful consideration of the required sensitivity, throughput, and the resources available. For most clinical research applications, the enhanced data quality from the SPE-based method justifies the additional time and cost.
References
- 1. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis [open.fau.de]
- 2. lcms.cz [lcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D<sub>3</sub>, epi-25(OH)D<sub>3</sub>, 25(OH)D<sub>2</sub>, Vitamin A, α-Tocopherol, and γ-Tocopherol - ProQuest [proquest.com]
- 6. agilent.com [agilent.com]
- 7. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotope Dilution Mass Spectrometry: The Gold Standard for Vitamin E Analysis
A comparative guide to the accuracy and precision of isotope dilution methods versus traditional analytical techniques for the quantification of Vitamin E.
In the realm of nutritional analysis and pharmaceutical development, the accurate and precise quantification of Vitamin E and its various isoforms (tocopherols and tocotrienols) is paramount. This guide provides a comprehensive comparison of isotope dilution mass spectrometry (ID-MS) with other common analytical methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their applications.
Superior Accuracy and Precision with Isotope Dilution
Isotope dilution mass spectrometry is widely recognized as a definitive method for the quantification of vitamins due to its high accuracy and precision.[1] This technique involves the addition of a known amount of an isotopically labeled form of the analyte (e.g., deuterium-labeled α-tocopherol) as an internal standard to the sample.[2][3] Because the labeled standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis.[1][2] This co-elution and co-detection by a mass spectrometer allows for highly accurate correction of any analyte loss, resulting in superior quantitative performance.[2]
In contrast, traditional methods like High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection often rely on external calibration or the use of an internal standard that is structurally similar but not identical to the analyte.[3][4] This can lead to inaccuracies arising from differences in extraction recovery and matrix effects between the analyte and the internal standard.
Table 1: Comparison of Quantitative Performance for Vitamin E (α-Tocopherol) Analysis
| Analytical Method | Accuracy (Recovery %) | Precision (Coefficient of Variation, CV% or Relative Standard Deviation, RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Isotope Dilution-GC-MS | 98.5% - 100.6%[3] | Between-run: < 1.8%[3] | - | - |
| Isotope Dilution-LC-MS/MS | Mean recoveries > 90%[5], 88% - 94%[6] | 1.5% - 4.5%[5], Within-run: < 15%[6] | 1.10 ng/mL[5] | 11.6 µmol/L (for α-TOH)[6] |
| HPLC with Fluorescence Detection | 98.5% - 100.6%[3] | Within-run: < 1%, Between-run: < 1.5%[3] | - | - |
| HPLC with UV Detection | 98.5% - 100.6%[3] | Within-run: < 2.5%, Between-run: < 5%[3] | 0.32 - 0.63 ppm[7] | 1.08 - 2.11 ppm[7] |
Experimental Protocols: A Closer Look
The choice of analytical method is intrinsically linked to the experimental protocol. Below are detailed methodologies for Isotope Dilution-LC-MS/MS and a conventional HPLC-UV method.
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
This method, adapted from a study on the simultaneous quantification of α-tocopherol and its metabolites, demonstrates the robustness of the isotope dilution approach.[2]
1. Sample Preparation:
- A serum sample is treated with ascorbic acid to prevent oxidation.[2]
- A stock solution containing deuterium-labeled internal standards (e.g., d6-α-tocopherol) is added to the sample.[2]
- The sample undergoes enzymatic hydrolysis to release conjugated forms of Vitamin E.[2]
- Protein is precipitated with acetonitrile containing formic acid, followed by centrifugation.[2]
2. Solid Phase Extraction (SPE):
- The supernatant from the protein precipitation is subjected to SPE to reduce background signals and improve sensitivity.[2]
3. Chromatographic Separation:
- The extracted sample is injected into a Liquid Chromatography (LC) system.
- A pentafluorophenyl-based core-shell column is used for baseline separation of α-tocopherol and its metabolites.[2]
- A multi-step gradient elution with a mobile phase consisting of methanol/formic acid and water/formic acid is employed.[2]
4. Mass Spectrometric Detection:
- The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).
- Multiple Reaction Monitoring (MRM) transitions are used for the quantification of both the native α-tocopherol and the deuterated internal standard. For highly concentrated analytes like α-tocopherol, MS³ transitions can be used to "dilute" the signal and achieve a linear response.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a common approach for the analysis of α-tocopherol in serum.[3]
1. Sample Preparation:
- An internal standard, such as α-tocopherol acetate, is added to the serum sample.[3]
- A liquid-liquid extraction is performed to isolate the lipid-soluble vitamins.[3]
2. Chromatographic Separation:
- The extracted sample is injected into an HPLC system equipped with a reversed-phase column.[3]
- Isocratic elution is performed with an appropriate mobile phase.[3]
3. UV Detection:
- The absorbance of the eluent is monitored at a specific wavelength, typically around 284-295 nm for α-tocopherol.[3][8]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the key steps in the Isotope Dilution-Mass Spectrometry workflow.
Caption: Isotope Dilution-LC-MS/MS Workflow for Vitamin E Analysis.
Caption: Rationale for the high accuracy and precision of ID-MS.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their Vitamin E quantification, isotope dilution mass spectrometry stands out as the superior method. Its inherent ability to correct for analytical variability through the use of a chemically identical, isotopically labeled internal standard provides unmatched accuracy and precision. While other methods such as HPLC with UV or fluorescence detection can offer good performance and may be suitable for certain applications, they do not possess the same level of robustness against matrix effects and extraction inconsistencies. The adoption of ID-MS, where feasible, is a strategic step towards ensuring the reliability and validity of experimental data in the study of Vitamin E.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Two high performance liquid chromatographic methods for the determination of alpha-tocopherol in serum compared to isotope dilution-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 5. Liquid chromatography-tandem mass spectrometry method for measuring vitamin E acetate in bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Performance Analysis of Internal Standards for α-Tocopherol Quantification
This guide provides a comparative analysis of the linearity and range of calibration curves for DL-alpha-Tocopherol-¹³C₃ and other common internal standards used in the quantification of α-tocopherol. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their bioanalytical needs. While specific data for DL-alpha-Tocopherol-¹³C₃ is limited in publicly available literature, the performance of other isotopically labeled standards, such as deuterated α-tocopherol (d6-α-tocopherol), provides a strong benchmark for expected performance.
Quantitative Data Summary
The following table summarizes the linearity and range of calibration curves for α-tocopherol using different internal standards as reported in various studies. Isotopically labeled internal standards like d6-α-tocopherol are expected to exhibit similar performance to DL-alpha-Tocopherol-¹³C₃.
| Internal Standard | Analytical Method | Linearity (R²) | Linear Range | LLOQ | ULOQ | Reference |
| d6-α-Tocopherol | LC-MS/MS | ≥0.985 | 0.05 - 2 mg/dL | 0.05 mg/dL | 2 mg/dL | [1][2] |
| d6-α-Tocopherol | LC-MS/MS | > 0.99 | 1 - 30 mg/L | 3.5 µmol/L | - | [3] |
| Not Specified | UPLC-MS/MS | > 0.99 | 0.22 - 55.56 mg/L | 0.22 mg/L | 55.56 mg/L | [4] |
| Tocopherol Acetate | HPLC | - | 0.5 - 20.0 µmol L⁻¹ | 0.1 µmol L⁻¹ | 20.0 µmol L⁻¹ | [5] |
| Not Specified | HPLC | r = 0.9997 | 0.5 - 30 µg/mL | 500 ng/mL | 30 µg/mL | [6] |
| Not Specified | HPLC | r = 0.998 | 0.5 - 5 µg/mL | - | 5 µg/mL | [7] |
Note: LLOQ = Lower Limit of Quantification, ULOQ = Upper Limit of Quantification.
Experimental Protocols
The establishment of a reliable calibration curve is fundamental for accurate quantification. Below are typical experimental protocols for the analysis of α-tocopherol using an internal standard like DL-alpha-Tocopherol-¹³C₃.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the biological matrix (e.g., serum, plasma) that can interfere with the analysis.
-
Procedure:
-
To a 100 µL aliquot of the sample, add a known concentration of the internal standard solution (e.g., DL-alpha-Tocopherol-¹³C₃).
-
Add a protein precipitating agent, such as methanol or acetonitrile, typically in a 2:1 or 3:1 ratio to the sample volume.[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
2. Chromatographic Separation (UPLC-MS/MS)
-
Objective: To separate α-tocopherol and the internal standard from other components in the sample extract before detection.
-
Typical System: Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).[4]
-
Column: A reversed-phase column, such as a C18 column, is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a modifier like formic acid to improve ionization.[1]
-
Flow Rate: A typical flow rate is around 0.3 - 0.6 mL/min.
-
Injection Volume: Usually between 5 to 20 µL.
3. Mass Spectrometric Detection
-
Objective: To detect and quantify α-tocopherol and the internal standard.
-
Ionization Mode: Electrospray Ionization (ESI) is a common technique used for α-tocopherol analysis.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
α-Tocopherol Transition: For example, m/z 430.2 > 165.1.[4]
-
DL-alpha-Tocopherol-¹³C₃ Transition (Predicted): A predicted transition would be m/z 433.2 > 168.1, accounting for the three ¹³C atoms.
-
Logical Workflow for Calibration Curve Establishment
The following diagram illustrates the logical workflow for establishing a calibration curve for α-tocopherol quantification using an internal standard.
Caption: Workflow for establishing a calibration curve.
Comparison with Alternatives
DL-alpha-Tocopherol-¹³C₃ is an excellent internal standard for the quantification of α-tocopherol due to its structural and chemical similarity to the analyte. The primary alternatives include other isotopically labeled α-tocopherol variants and structurally similar compounds.
-
Deuterated α-Tocopherol (e.g., d3, d6): These are the most common and widely accepted internal standards for α-tocopherol analysis.[1][3] They co-elute with the native analyte and exhibit nearly identical ionization efficiency, effectively compensating for matrix effects and variations in sample processing. The performance data for d6-α-tocopherol presented in the table is a reliable indicator of the expected performance of DL-alpha-Tocopherol-¹³C₃.
-
Tocopherol Acetate: This is a more cost-effective alternative.[5] However, as a non-isotopically labeled standard, its chromatographic behavior and ionization efficiency may differ from α-tocopherol, potentially leading to less accurate compensation for matrix effects. It is generally considered a less ideal choice for high-precision bioanalytical assays compared to isotopically labeled standards.
References
- 1. Highly Sensitive and Ultrafast Liquid Chromatography-tandem Mass Spectrometry Internal Standard Method for Determination of Alpha-Tocopherol in Serum and Application of Validated Method on Patient Serum Samples in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Determination of Alpha-Tocopherol: Unveiling the Limits of Detection and Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of alpha-tocopherol (the most biologically active form of Vitamin E) is paramount. This guide provides an objective comparison of common analytical methodologies, focusing on their limits of detection (LOD) and quantification (LOQ), supported by experimental data from peer-reviewed studies. Detailed protocols for each key method are provided to facilitate methodological evaluation and implementation.
The choice of an analytical technique for alpha-tocopherol analysis is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. This guide delves into four principal methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Detection and Quantification Limits
The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the reported LOD and LOQ values for alpha-tocopherol analysis using the four aforementioned techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| HPLC-UV | 0.15 - 0.63 mg/kg[1][2] | 0.50 - 2.11 mg/kg[1][2] | Walnut Seed Oil, Various Foods[1][2] |
| 0.12 - 0.33 µg/g | 0.36 - 0.99 µg/g[3] | Almonds[3] | |
| 0.03 mg/L | 0.10 mg/L[2] | Plasma[2] | |
| HPLC-FLD | 9 ng/g[4] | 28 ng/g[4] | Vegetable Oils[4] |
| 0.03 - 0.11 mg/kg[5] | 0.11 - 0.34 mg/kg[5] | Whole Grain Barley[5] | |
| 50 pg[6] | Not Specified | Human Serum[6] | |
| GC-MS | 40 pg[6] | Not Specified | Human Serum[6] |
| 0.09 - 0.46 ng/mL[7] | 0.29 - 1.52 ng/mL[7] | Functional Foods & Supplements[7] | |
| 0.001 µg/mL[1] | 0.004 µg/mL[1] | Standard Solution[1] | |
| LC-MS/MS | Not explicitly stated for α-tocopherol, but better than GC-MS for a related compound[8] | 3 nM for α-tocopherolquinone[8] | Human Plasma[8] |
As evidenced by the data, HPLC-FLD, GC-MS, and LC-MS/MS offer significantly lower detection and quantification limits compared to HPLC-UV, making them more suitable for trace-level analysis of alpha-tocopherol in biological and complex food matrices.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for each of the discussed techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used due to its robustness and accessibility.
-
Sample Preparation (Almonds) : Almond oil is extracted from the samples. Subsequently, 20 mg of the oil is dissolved in 500 µL of 2-propanol, filtered, and injected into the HPLC system.[3]
-
Chromatographic Conditions :
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Fluorescence detection offers enhanced sensitivity and selectivity for naturally fluorescent compounds like alpha-tocopherol.
-
Sample Preparation (Vegetable Oils) : Oils are diluted in a mixture of methanol, hexane, and tetrahydrofuran. After vortexing and centrifugation, an aliquot of the upper layer is directly injected.[4]
-
Chromatographic Conditions :
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high separation efficiency and definitive identification based on mass spectra. A derivatization step is typically required to increase the volatility of tocopherols.
-
Sample Preparation (Human Serum) : A two-step extraction using Extrelut and silica gel is performed. The extracted tocopherols are then converted to their trimethylsilyl (TMS) derivatives.[6]
-
Chromatographic and Mass Spectrometric Conditions :
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for trace quantification in complex matrices.
-
Sample Preparation (Human Plasma) : Saponification of the plasma sample is followed by hexane extraction. For enhanced accuracy, stable isotope-labeled internal standards are often used.[8] A streamlined sample preparation using solid-phase extraction (SPE) has also been reported.[10][11]
-
Chromatographic and Mass Spectrometric Conditions :
Workflow and Pathway Visualizations
To further elucidate the analytical processes, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for alpha-tocopherol analysis and a conceptual representation of the analytical method comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography – mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Comparison of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry methods to quantify alpha-tocopherol and alpha-tocopherolquinone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Natural versus Synthetic Alpha-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of natural and synthetic alpha-tocopherol, the most biologically active form of vitamin E. The information presented is supported by experimental data from human and animal studies, offering valuable insights for research and development in the fields of nutrition, pharmacology, and drug formulation.
Introduction to Alpha-Tocopherol Stereoisomers
Vitamin E is a family of eight naturally occurring fat-soluble compounds, with alpha-tocopherol being the most potent. The distinction between natural and synthetic alpha-tocopherol lies in their stereochemistry.
-
Natural Alpha-Tocopherol (RRR-alpha-tocopherol): Sourced from vegetable oils, natural vitamin E consists of a single stereoisomer, RRR-alpha-tocopherol (also known as d-alpha-tocopherol).[1][2][3]
-
Synthetic Alpha-Tocopherol (all-rac-alpha-tocopherol): Produced from petrochemicals, synthetic vitamin E is an equimolar mixture of eight stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSR, and SSS), only one of which (12.5%) is identical to the natural form.[1][2][3][4] This form is often labeled with a "dl-" prefix.[3]
Comparative Bioavailability: Key Findings
A significant body of research indicates that natural RRR-alpha-tocopherol is more bioavailable than synthetic all-rac-alpha-tocopherol.[1][2] While older studies based on rat fetal resorption tests established a biopotency ratio of 1.36:1 in favor of the natural form, more recent human studies using advanced techniques like deuterium labeling suggest a ratio closer to 2:1.[5][6][7][8]
The primary reason for this difference lies in the selective handling of alpha-tocopherol stereoisomers by the liver. A specific hepatic protein, the alpha-tocopherol transfer protein (α-TTP), preferentially binds to RRR-alpha-tocopherol and the other 2R-stereoisomers (RRS, RSR, RSS).[1][3][9][10][11] This selective binding facilitates their incorporation into very-low-density lipoproteins (VLDLs) for transport to other tissues. In contrast, the 2S-stereoisomers (SRR, SRS, SSR, SSS), which constitute 50% of synthetic vitamin E, are not recognized as effectively by α-TTP and are more rapidly metabolized and excreted.[9][12]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative bioavailability studies.
Table 1: Human Pharmacokinetic Studies Comparing Natural vs. Synthetic Alpha-Tocopherol
| Parameter | Natural (RRR) | Synthetic (all-rac) | Ratio (Natural:Synthetic) | Study Reference |
| Plasma AUC (d3 vs. d6) | - | - | 2.0 ± 0.06 | Traber et al. (1994)[6] |
| Plasma Concentration (24h post-dose) | Significantly Higher | Lower | - | Papas et al. (1998)[13][14] |
| Red Blood Cell Cmax | 4.8 µg/mL | 4.0 µg/mL | 1.2 | Papas et al. (1998)[13][14] |
| Red Blood Cell AUC (0-96h) | Significantly Higher | Lower | - | Papas et al. (1998)[13][14] |
| Plasma RRR:rac Ratio (deuterated) | - | - | ~2.0 | Burton et al. (1998)[8] |
| Tissue RRR:rac Ratio (deuterated) | - | - | 1.71 - 2.01 | Burton et al. (1998)[8] |
| Umbilical Cord Levels | 3 times higher | Lower | 3.0 | Acuff et al. (cited in[3]) |
Table 2: Relative Bioavailability Ratios from Deuterium-Labeled Studies
| Study Design | Bioavailability Ratio (RRR:all-rac) | Key Finding | Reference |
| Simultaneous administration of deuterated RRR- and all-rac-alpha-tocopheryl acetate | ~2:1 | Plasma and tissues accumulate approximately twice the amount of the natural form. | Burton et al. (1998)[8], Traber et al. (1994)[6] |
| Non-competitive uptake in smokers and non-smokers | 1.3:1 (non-smokers), 0.9:1 (smokers) | The bioavailability ratio may be influenced by factors such as smoking status. | Lodge et al. (2005)[15] |
Experimental Protocols
The assessment of alpha-tocopherol bioavailability often employs sophisticated methodologies to accurately track the fate of different stereoisomers in the body.
Deuterium-Labeled Isotope Studies
A common and powerful technique involves the use of deuterium-labeled forms of natural and synthetic alpha-tocopherol. This method allows for the simultaneous administration of both forms and their independent measurement in biological samples.
A Generalized Protocol:
-
Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria often include the use of vitamin E supplements prior to the study.
-
Dosing: Subjects receive a single oral dose or multiple doses of an equimolar mixture of deuterated natural alpha-tocopherol (e.g., d3-RRR-alpha-tocopheryl acetate) and deuterated synthetic alpha-tocopherol (e.g., d6-all-rac-alpha-tocopheryl acetate).[6][8]
-
Sample Collection: Blood samples are collected at multiple time points (e.g., baseline, and then at various intervals for up to several days or weeks) to determine plasma and red blood cell concentrations.[6][13] In some studies, tissue biopsies may be taken from elective surgery patients, or in terminal cases, tissues are collected at autopsy.[8]
-
Sample Analysis: Plasma, red blood cells, and tissue samples are processed to extract tocopherols.
-
Quantification: The concentrations of the different deuterated and unlabeled tocopherols are measured using highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][13][16][17]
-
Pharmacokinetic Analysis: The data are used to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). The ratio of the AUCs for the deuterated natural and synthetic forms is used to determine their relative bioavailability.[6][13]
Crossover Studies
In a crossover study design, each subject serves as their own control.
A Generalized Protocol:
-
Randomization: Subjects are randomly assigned to receive either natural or synthetic alpha-tocopherol for a specified period.
-
Treatment Period 1: Subjects receive the assigned form of vitamin E daily for a set duration. Blood samples are collected periodically.
-
Washout Period: A washout period of several weeks is implemented to allow the vitamin E levels to return to baseline.[15]
-
Treatment Period 2: Subjects then "cross over" to the other form of vitamin E for the same duration, with periodic blood sampling.
-
Analysis: Pharmacokinetic parameters are calculated for each treatment period and compared within each subject to determine the relative bioavailability.
Visualizing the Processes
To better understand the differential fate of natural and synthetic alpha-tocopherol and the experimental approaches used to study them, the following diagrams are provided.
Caption: Metabolic fate of natural vs. synthetic alpha-tocopherol.
Caption: Workflow for a deuterium-labeled bioavailability study.
Conclusion
The evidence strongly suggests that natural RRR-alpha-tocopherol is significantly more bioavailable than synthetic all-rac-alpha-tocopherol in humans. This difference is primarily attributed to the stereoselective preference of the hepatic alpha-tocopherol transfer protein. For researchers and professionals in drug development and nutritional science, this distinction is critical when designing studies, formulating products, and establishing dietary recommendations. The use of natural vitamin E may offer a more efficient means of increasing alpha-tocopherol levels in the body.
References
- 1. btsa.com [btsa.com]
- 2. acgrace.com [acgrace.com]
- 3. NATURAL VS. SYNTHETIC VITAMIN E [chiro.org]
- 4. naturalhealthresearch.org [naturalhealthresearch.org]
- 5. Bioavailability and potency of natural-source and all-racemic alpha-tocopherol in the human: a dispute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative bioavailability of RRR- and all-rac-alpha-tocopheryl acetate in humans: studies using deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. So many options but one choice: the human body prefers α-tocopherol. A matter of stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of deuterated alpha-tocopherols to the biokinetics and bioavailability of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RRR-α-Tocopherol Is the Predominant Stereoisomer of α-Tocopherol in Human Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and bioavailability of the RRR and all racemic stereoisomers of alpha-tocopherol in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vitamin E bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha-tocopherol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of different internal standards for tocopherol analysis
A Comparative Guide to Internal Standards for Tocopherol Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tocopherols (Vitamin E) is critical in various fields, from nutritional analysis in foods to pharmacokinetic studies in drug development. The use of an appropriate internal standard (IS) is paramount to correct for variations in sample preparation and analytical instrumentation, thereby ensuring the reliability of the results. This guide provides an objective comparison of the performance of different internal standards commonly used in tocopherol analysis, supported by experimental data.
Commonly Used Internal Standards
Several compounds are employed as internal standards in tocopherol analysis. The ideal IS should be structurally similar to the analyte, exhibit similar chromatographic behavior and extraction recovery, but be clearly distinguishable by the detector. The most frequently used internal standards include:
-
Deuterated Tocopherols (e.g., d3-, d6-, d9-α-tocopherol): Considered the gold standard, especially for mass spectrometry-based methods, as their chemical and physical properties are nearly identical to their non-deuterated counterparts.
-
Tocol: A synthetic analog of tocopherol that lacks the methyl groups on the chromanol ring.
-
2,2,5,7,8-Pentamethyl-6-chromanol (PMCol): A synthetic chromanol derivative.
-
α-Tocopherol Acetate: An esterified form of α-tocopherol.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of tocopherol quantification. The following table summarizes the performance of various internal standards based on data from several studies.
| Internal Standard | Analytical Method | Matrix | Recovery (%) | Precision (RSD %) | Linearity (R2) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| Deuterated α-Tocopherol (d6) | LC-MS/MS | Human Serum | Not explicitly stated, but use of IS corrects for recovery | Not explicitly stated, but method showed good accuracy and precision | > 0.99 | Not explicitly stated | Not explicitly stated | [1] |
| Deuterated α-Tocopherol (d3, d6) | LC-APCI-MS | Human Plasma & Skin Lipids | Not explicitly stated, but use of IS corrects for recovery | Not explicitly stated | Linear from 1 to 100 pmol | 40 pg (93 fmol) | Not explicitly stated | [2] |
| Deuterated Tocopherols | GC-MS | Tissue Homogenates | Not explicitly stated, but use of IS corrects for recovery | Not explicitly stated | Linear from 25 fmol to 4 pmol | Not explicitly stated | Not explicitly stated | [3] |
| α-Tocopherol Acetate | HPLC-DAD | Human Erythrocytes | 100.0 ± 2.0 | Within-day: 5.2, Between-day: 6.1 | Linear in the range 0.5-20.0 µmol/L | 0.1 µmol/L | Not explicitly stated | [4] |
| α-Tocopherol Acetate | HPLC-Fluorescence/UV-Vis | Cereals | 90.2 - 110.1 | < 10 | Not explicitly stated | 1.60 µg/g (α-tocopherol) | Not explicitly stated | [5] |
| Retinol Acetate | HPLC-UV | Human Feces | 99.0 ± 7.0 | Within-day: 2.9 | Not explicitly stated | 80 µg/g (for α-tocopherol) | Not explicitly stated | [6] |
| 2,2,5,7,8-Pentamethyl-6-chromanol (PMCol) | GC/MS/MS | Plasma | Not explicitly stated, but use of IS corrects for recovery | Within-day & Between-day: < 11.3 | Linear in the range 1.9-1073 ng/mL | 178 amol (89.6 fg) | 700 amol (350 fg) | [7] |
| Tocol | HPLC | Arabidopsis Leaf | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols from studies utilizing different internal standards.
Protocol 1: Tocopherol Analysis using Deuterated α-Tocopherol as Internal Standard (LC-MS/MS)
This method is suitable for the simultaneous quantification of α-tocopherol and its metabolites in human serum.[1]
-
Sample Preparation: A solid-phase extraction procedure is applied to reduce background signals and improve sensitivity.
-
Internal Standard: Deuterium-labeled internal standards (d6-α-TOH) are added to the sample.
-
Chromatography: A pentafluorophenyl-based core-shell chromatography column is used for separation.
-
Detection: LC-MS/MS is used for simultaneous detection and quantification. The deuterated standards show almost identical retention times to the analytes, ensuring accurate correction.
Protocol 2: Tocopherol Analysis using α-Tocopherol Acetate as Internal Standard (HPLC-DAD)
This protocol was developed for the determination of α-tocopherol in human erythrocytes.[4]
-
Sample Preparation: Erythrocytes are washed and then subjected to liquid-liquid extraction with n-hexane.
-
Internal Standard: α-tocopherol acetate (20 µmol/L) is added during the deproteinization step with ethanol.
-
Chromatography: Reversed-phase HPLC is performed on a C18 column with a mobile phase of 100% methanol.
-
Detection: A diode-array detector set at a wavelength of 295 nm is used for quantification.
Protocol 3: Tocopherol Analysis using 2,2,5,7,8-Pentamethyl-6-chromanol (PMCol) as Internal Standard (GC/MS/MS)
This method offers high selectivity and sensitivity for the quantification of α-tocopherol in plasma.[7]
-
Sample Preparation: The process involves protein precipitation followed by liquid-liquid extraction.
-
Internal Standard: 2,2,5,7,8-pentamethyl-6-chromanol (PMCol) is added as the internal standard.
-
Derivatization: Both α-tocopherol and PMCol are converted to their O-trimethylsilyl (TMS) derivatives.
-
Chromatography: A short (8-m) DB-5 capillary column is used for rudimentary chromatography.
-
Detection: A tabletop quadrupole ion trap mass spectrometer is used for GC/MS/MS analysis.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship in selecting an internal standard for tocopherol analysis.
Caption: General workflow for tocopherol analysis using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC method for the simultaneous determination of tocopherols, tocotrienols and carotenoids in cereals after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of tocopherol and tocopherol acetate concentrations in human feces using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative subfemtomole analysis of alpha-tocopherol and deuterated isotopomers in plasma using tabletop GC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Method Validation for Vitamin E Analysis in Dietary Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two robust analytical methods for the quantification of Vitamin E in dietary supplement formulations: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on validated experimental data to assist researchers and quality control professionals in selecting the most suitable methodology for their specific needs.
Method Performance Comparison
The following table summarizes the key performance parameters of a validated HPLC-UV method for Vitamin E acetate and a validated GC-MS method for various Vitamin E isomers, including α-tocopherol acetate.
| Validation Parameter | HPLC-UV Method for Vitamin E Acetate | GC-MS Method for Vitamin E Isomers (including α-tocopherol acetate) |
| Linearity (Correlation Coefficient) | r = 0.9992[1][2] | > 0.997 |
| Linear Range | Not explicitly stated | 0.1 to 40 µg/mL |
| Accuracy (Recovery) | 96.4–103.6%[1][2] | 83.2% to 107% |
| Precision (Repeatability - Intraday RSD) | 1.1–3.6%[1][2] | 4.9% to 8.0% |
| Precision (Intermediate Precision - Interday RSD) | Not explicitly stated | 2.1% to 4.9% |
| Limit of Detection (LOD) | Not explicitly stated | 0.09 ng/mL to 0.46 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.29 ng/mL to 1.52 ng/mL |
| Specificity | Method is selective for Vitamin E acetate[1] | Capable of simultaneously determining eight Vitamin E isomers |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the validation of an analytical method for Vitamin E analysis in dietary supplements.
Caption: General Workflow for Vitamin E Analysis Method Validation.
Experimental Protocols
Below are the detailed methodologies for the compared HPLC-UV and GC-MS methods.
HPLC-UV Method for Vitamin E Acetate
This method is designed for the rapid quantification of Vitamin E acetate in dietary supplements.[1][2]
a. Sample Preparation:
-
Weigh a representative portion of the ground dietary supplement.
-
Extract the sample with 100% methanol using an ultrasonic bath to ensure complete dissolution of Vitamin E acetate.[1][2]
-
Filter the resulting solution to remove any particulate matter.[1]
-
The filtered solution is then ready for direct injection into the HPLC system.[1]
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Monolithic Chromolith Performance RP-18e (100 x 4.6 mm).[1][2]
-
Injection Volume: 20 µL.[1]
GC-MS Method for Vitamin E Isomers
This method allows for the simultaneous determination of eight Vitamin E isomers, including α-tocopherol acetate, in functional foods and nutritional supplements.
a. Sample Preparation:
-
Weigh a portion of the homogenized sample (e.g., ground tablet or capsule contents).
-
Perform a direct extraction without saponification using a mixed solvent of methanol and hexane (7:3, v/v).
-
Vortex and sonicate the mixture to ensure efficient extraction.
-
Centrifuge the sample to separate the supernatant.
-
The supernatant is collected for GC-MS analysis.[3]
b. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: VF-5MS (30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: Not explicitly stated, but typically high enough to ensure volatilization.
-
Oven Temperature Program: A suitable temperature gradient is used to achieve separation of the isomers within approximately 13 minutes.
-
Mass Spectrometer Mode: Operated in both full scan and Selected Ion Monitoring (SIM) modes.
-
Ionization: Electron Impact (EI).
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of Vitamin E in dietary supplements. The choice between the two methods will depend on the specific requirements of the analysis.
The HPLC-UV method offers a simpler and faster analysis for a specific form of Vitamin E (acetate) and may be more cost-effective.[1][2] Its straightforward sample preparation makes it suitable for high-throughput screening in a quality control environment.
The GC-MS method provides a more comprehensive analysis, capable of separating and quantifying multiple Vitamin E isomers simultaneously. Its high sensitivity (low LOD and LOQ) makes it ideal for detecting low levels of different tocopherols and tocotrienols, which is crucial for detailed nutritional profiling and research applications. The use of mass spectrometry provides a higher degree of specificity and structural confirmation.
References
Safety Operating Guide
Proper Disposal of DL-alpha-Tocopherol-13C3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Correctly disposing of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of DL-alpha-Tocopherol-13C3, a stable isotope-labeled form of Vitamin E. Understanding the nature of this compound is critical for its safe handling and disposal.
Key Compound Characteristics
This compound is labeled with a stable isotope, Carbon-13. It is crucial to distinguish this from radioactive isotopes. Stable isotopes do not emit radiation, and therefore, no special radiological precautions are required for their disposal.[1] The disposal procedures for this compound are consequently governed by the chemical properties of the parent compound, DL-alpha-Tocopherol.
DL-alpha-Tocopherol is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[2] While not classified as a fire hazard, it is combustible at high temperatures.[3] It may cause skin and eye irritation and can be harmful to aquatic organisms.[2][4]
Quantitative Data Summary
Safety Data Sheets (SDS) and regulatory guidelines do not typically provide specific quantitative limits for the disposal of DL-alpha-Tocopherol. Instead, they emphasize adherence to local, state, and federal regulations. The following table summarizes key physical and chemical properties relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₂₉H₅₀O₂ | |
| Molecular Weight | 430.71 g/mol | |
| Appearance | Clear, colorless or yellowish-brown, viscous, oily liquid | [5] |
| Solubility | Insoluble in water; miscible with ethanol, ether, acetone, and vegetable oils | [3][6] |
| Flash Point | 240°C | [3] |
| Oral LD50 (Rat) | >4000 mg/kg | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste, following the guidelines for the unlabeled compound.
1. Waste Identification and Segregation:
- Since this compound is a stable isotope-labeled compound, it should be treated as chemical waste, not radioactive waste.[]
- Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling this compound waste. This includes:
- Safety glasses with side shields[8]
- Chemical-resistant gloves (e.g., nitrile)[9]
- A lab coat[2]
3. Small Quantity Disposal (e.g., from spills or residual amounts):
- For minor spills, absorb the material using an inert absorbent such as sand, earth, or vermiculite.[10]
- Collect the absorbed material and place it into a clearly labeled, sealed container for chemical waste.[10]
- Clean the spill area with soap and water, ensuring that the runoff does not enter drains.[2]
4. Bulk Quantity Disposal:
- Unused or excess this compound must be disposed of as hazardous chemical waste.
- Do not pour the substance down the drain, as it can be harmful to aquatic life.[2]
- Contact your institution's EHS office or a licensed hazardous waste disposal contractor for guidance on collection and disposal.[8]
- All waste must be handled in accordance with local, state, and federal regulations.[2]
5. Container Disposal:
- Empty containers that held this compound should be handled as chemical waste.
- If possible, rinse the container with a suitable solvent (e.g., ethanol or another organic solvent in which it is freely soluble). The rinsate must be collected and disposed of as hazardous waste.
- Deface the label of the empty container to prevent misuse.
- Follow your institution's guidelines for the disposal of chemically contaminated containers. Some may be recycled after proper cleaning, while others may need to be disposed of as hazardous waste.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. moravek.com [moravek.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. DL alpha-Tocopherol BP Ph Eur USP Grade Manufacturers, with SDS [mubychem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. DL-α-Tocopherol | 10191-41-0 [chemicalbook.com]
- 6. DL ALPHA TOCOPHEROL - Ataman Kimya [atamanchemicals.com]
- 8. avenalab.com [avenalab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sdfine.com [sdfine.com]
Personal protective equipment for handling DL-alpha-Tocopherol-13C3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling DL-alpha-Tocopherol-13C3, a stable isotope-labeled form of Vitamin E. Adherence to these procedures is critical for laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound may cause skin and eye irritation and could be harmful if inhaled or ingested.[1] Some safety data sheets indicate a potential for allergic skin reactions.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications & Best Practices |
| Eyes/Face | Safety glasses or goggles | Must meet ANSI Z87.1 1989 standard. A face shield worn over safety glasses is recommended when there is a risk of splashing.[4][5] |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are suitable for incidental contact.[4][5] Gloves should be inspected before use and changed immediately upon contamination. |
| Body | Laboratory coat | A full-length lab coat should be worn and buttoned to cover as much skin as possible.[4] |
| Respiratory | Not generally required under normal use | Use in a well-ventilated area.[1][6] A respirator may be necessary if handling large quantities or if vapors are generated.[2] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot.[4][7] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for working with this compound.
Experimental Protocol: Detailed Handling Steps
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound to be fully aware of its properties and potential hazards.[1][8]
-
Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as outlined in Table 1.
-
Prepare Workspace: Ensure you are working in a well-ventilated area, such as a chemical fume hood.[6][9] Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If working with a solid form, carefully weigh the required amount in a tared, sealed container to minimize the generation of dust. For the viscous oil form, weighing can be done in a suitable vessel.
-
Dissolving: DL-alpha-Tocopherol is soluble in vegetable oils, alcohol, ether, and acetone.[6] Use an appropriate solvent and vessel for your experimental needs.
-
Use in Experiment: Proceed with your experimental protocol, maintaining adherence to all safety precautions.
-
Decontaminate Workspace: After use, wipe down the work area with an appropriate cleaning agent.
-
Doff PPE: Remove your PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.[1]
Storage and Disposal Plan
Storage:
This compound is sensitive to air and light.[10] It should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][9] Some sources recommend refrigeration or freezing for long-term stability.[9] Avoid storing with incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][6]
Table 2: Storage Conditions
| Parameter | Recommendation |
| Temperature | Cool, dry place.[1] Some sources recommend 2-8°C or frozen at -20°C.[9] |
| Light | Store in a light-resistant container.[9][10] |
| Atmosphere | Store under an inert gas like argon or nitrogen if possible.[9][10] |
| Container | Tightly closed original container.[1] |
Disposal Plan:
All waste materials, including unused product and contaminated consumables, must be disposed of in accordance with local, state, and federal environmental regulations.[1]
-
Unused Product: Do not dispose of down the drain.[1] Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Contaminated Materials: Items such as gloves, bench paper, and pipette tips that have come into contact with the chemical should be collected in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Handle uncleaned containers as you would the product itself. They can be offered for recycling if thoroughly decontaminated, or disposed of as hazardous waste.
References
- 1. isotope.com [isotope.com]
- 2. haenseler.ch [haenseler.ch]
- 3. carlroth.com [carlroth.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
